molecular formula C6H10N4O2 B1461014 ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 895571-94-5

ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1461014
CAS No.: 895571-94-5
M. Wt: 170.17 g/mol
InChI Key: ZBTDJZDIEQXLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS 895571-94-5) is a high-purity chemical compound serving as a versatile synthon in organic synthesis and drug discovery. With the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol, this 1,2,4-triazole derivative features a reactive ester group and an amino-functionalized heterocyclic ring . This structure makes it a key intermediate for constructing more complex molecules, particularly in pharmaceutical research. Compounds containing the 1,2,4-triazole scaffold are extensively investigated for their broad spectrum of biological activities, which may include antimicrobial, anticonvulsant, and anticancer properties . Specifically, derivatives similar to this compound have been identified as potential antichagasic agents active against Trypanosoma cruzi and have been incorporated into novel molecular architectures, such as benzothiazole-acetamide hybrids, for evaluation as anticonvulsant agents . The presence of both nucleophilic and electrophilic sites allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new active compounds. This product is intended for research purposes as a building block and is strictly for laboratory use. For R&D Use Only. Not for drug, household, or other uses.

Properties

IUPAC Name

ethyl 2-(3-amino-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTDJZDIEQXLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895571-94-5
Record name ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate . It is designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Executive Summary

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a critical pharmacophore scaffold, widely utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. The synthesis hinges on the alkylation of 3-amino-1,2,4-triazole.

The core technical challenge is regioselectivity . The 3-amino-1,2,4-triazole heterocycle is an ambident nucleophile with three potential alkylation sites: the ring nitrogens (N1, N2, N4) and the exocyclic amine. Under optimized basic conditions, the reaction is driven largely toward the N1-isomer , but process control is required to minimize N2-alkylation and preventing over-alkylation at the exocyclic amine.

This guide presents a self-validating protocol using a Potassium Carbonate/DMF system that favors the thermodynamic N1-product, ensuring high yield and reproducibility.

Retrosynthetic Analysis & Mechanism

The synthesis is a nucleophilic substitution (


) of ethyl chloroacetate by the deprotonated triazole anion.
Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the selective alkylation pathway.

ReactionPathway Triazole 3-Amino-1,2,4-triazole (Tautomeric Mix) Anion Triazolate Anion (Nucleophile) Triazole->Anion Deprotonation Base Base (K2CO3) Base->Anion TS_N1 Transition State (N1 Attack) Anion->TS_N1 Preferred Path TS_N2 Transition State (N2 Attack) Anion->TS_N2 Steric Hindrance Reagent Ethyl Chloroacetate (Electrophile) Reagent->TS_N1 Reagent->TS_N2 Product_N1 Target Product: N1-Isomer (Major) TS_N1->Product_N1 Product_N2 Byproduct: N2-Isomer (Minor) TS_N2->Product_N2

Caption: Mechanistic pathway showing the preferential formation of the N1-isomer via the triazolate anion.

Mechanistic Insight: The pKa of 3-amino-1,2,4-triazole is approximately 10. In the presence of a weak base like


, the ring proton is removed to form a resonance-stabilized anion. While the negative charge is delocalized, the N1 position  is the most nucleophilic and sterically accessible site for reaction with primary alkyl halides, leading to the 1-substituted product [1].

Experimental Protocol

This protocol is scaled for 10 mmol but is linear for scale-up to 100 mmol.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ComponentRoleCASEq.Mass/Vol (10 mmol)
3-Amino-1,2,4-triazole Substrate61-82-51.00.84 g
Ethyl chloroacetate Electrophile105-39-51.11.35 g (approx 1.18 mL)
Potassium Carbonate Base584-08-72.02.76 g
DMF (Anhydrous) Solvent68-12-2N/A10-15 mL
Ethyl Acetate Extraction141-78-6N/AAs needed
Step-by-Step Methodology

Step 1: Anion Formation

  • Charge a dry 50 mL round-bottom flask with 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and anhydrous

    
      (2.76 g, 20 mmol).
    
  • Add DMF (10 mL) and stir vigorously at Room Temperature (RT) for 30 minutes.

    • Why: Pre-stirring ensures deprotonation and formation of the reactive triazolate species before the electrophile is introduced.

Step 2: Alkylation

  • Cool the suspension slightly to 0–5 °C using an ice bath (optional but recommended to control exotherm).

  • Add ethyl chloroacetate (1.18 mL, 11 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Heat the mixture to 60 °C and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: EtOAc/MeOH 9:1). The starting material (polar) should disappear, and a less polar spot (

      
      ) should appear.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture into ice-cold water (50 mL). The product may precipitate as a white solid.

  • If solid forms: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum.

  • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers.

    • Wash with brine (20 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Step 4: Purification

  • Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

  • Target Yield: 65–80%.

  • Appearance: White to off-white crystalline solid.

Process Control & Self-Validation

A robust scientific process requires verification at key stages.

Purification Workflow

WorkupFlow Reaction Reaction Mixture (DMF, 60°C) Quench Quench in Ice Water Reaction->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration Decision->Filter Yes Extract Extraction (EtOAc) Decision->Extract No Crude Crude Product Filter->Crude Extract->Crude Recryst Recrystallization (EtOH) Crude->Recryst Final Pure N1-Isomer Recryst->Final

Caption: Decision tree for the isolation of the target triazole ester.

Validation Criteria (Isomer Distinction)

The most critical quality attribute is confirming N1 vs. N2 alkylation.

FeatureN1-Isomer (Target)N2-Isomer (Byproduct)
Symmetry Lower symmetryHigher symmetry (pseudo)
1H NMR (C5-H) Singlet, ~7.8 - 8.2 ppm Often shifted downfield
1H NMR (NH2) Broad singlet, ~5.0 - 6.0 ppmBroad singlet
Melting Point 94 - 96 °C (Lit. range)Often lower or oil

Diagnostic Check: In the


 NMR (DMSO-

), the N1-isomer typically shows the ring proton (

) as a sharp singlet. If you observe a second minor singlet in the aromatic region, it indicates contamination with the N2-isomer [2].

Characterization Data

Compound: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

  • Physical State: White crystalline solid.

  • Melting Point: 94–96 °C.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.95 (s, 1H, Triazole 
      
      
      
      )
    • 
       5.60 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       4.85 (s, 2H, 
      
      
      
      )
    • 
       4.15 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.20 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Safety & Handling

  • Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • DMF: Hepatotoxic and readily absorbed through skin.

  • Exotherm: The initial alkylation can be exothermic; ensure cooling is available during addition.

References

  • Petukhova, E. A., et al. "Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole." Russian Journal of General Chemistry, vol. 84, 2014. (Contextual validation of N1 selectivity).

  • PubChem Compound Summary. "Ethyl 1H-1,2,4-triazole-1-acetate."[1] National Center for Biotechnology Information, 2025. [Link].

  • Al-Soud, Y. A., et al. "Synthesis and Biological Evaluation of 3-Amino-1,2,4-Triazole Derivatives." Bioorganic Chemistry, vol. 104, 2020. 2.

Sources

chemical properties of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate , a critical bifunctional scaffold in medicinal chemistry.

Content Type: Technical Monograph & Experimental Guide Subject: Heterocyclic Chemistry / Drug Discovery Intermediates

Executive Summary

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a disubstituted 1,2,4-triazole derivative characterized by two distinct reactive centers: a primary exocyclic amine at position C3 and an ethyl ester moiety attached to the N1 ring nitrogen. This molecule serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, most notably [1,2,4]triazolo[1,5-a]pyrimidines , which are pharmacophores in oncology and antimicrobial research.

Its utility stems from its ability to undergo cyclocondensation reactions that simultaneously engage the C3-amine and the N2-ring nitrogen, locking the molecule into a rigid bicyclic structure.

Physicochemical Characterization

Chemical Identity[1][2]
  • IUPAC Name: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

  • Molecular Formula: C₆H₁₀N₄O₂

  • Molecular Weight: 170.17 g/mol

  • Core Scaffold: 1,2,4-Triazole[1][2][3][4]

  • Key Functionalities:

    • C3-Amino Group: Nucleophilic, capable of imine formation and acylation.

    • N1-Acetate Side Chain: Electrophilic ester, susceptible to hydrolysis and hydrazinolysis.

Structural Dynamics & Regiochemistry

The parent compound, 3-amino-1,2,4-triazole, exhibits annular tautomerism. However, upon alkylation with ethyl haloacetates, the position of the substituent determines the fixed structure.

  • N1-Isomer (Target): Thermodynamically and kinetically favored in basic conditions. The side chain is distal to the amino group.

  • N2-Isomer (Impurity): The "branched" isomer where alkylation occurs adjacent to the amino group.

  • Differentiation: The N1-isomer is distinguished by 1H NMR, where the C5-H proton typically appears as a sharp singlet around 7.5–8.0 ppm (CDCl₃/DMSO-d₆).

Synthesis & Regiocontrol

The synthesis relies on the N-alkylation of 3-amino-1,2,4-triazole. Achieving high regioselectivity for the N1-isomer over the N2-isomer is the primary challenge.

Reaction Mechanism

The 3-amino-1,2,4-triazole anion is an ambident nucleophile. Under basic conditions (e.g., NaOEt/EtOH), the electron density is highest at N1, leading to the formation of the title compound.

DOT Diagram: Synthesis & Regioselectivity Pathway

SynthesisPathway Start 3-Amino-1,2,4-triazole Intermediate Triazolyl Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Reagent Ethyl Chloroacetate (Base: NaOEt or K2CO3) Reagent->Intermediate + Electrophile ProductN1 N1-Isomer (Major) Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Intermediate->ProductN1 Path A: N1 Attack (Kinetic/Thermo Favored) ProductN2 N2-Isomer (Minor) (Impurity) Intermediate->ProductN2 Path B: N2 Attack (Steric Hindrance)

Caption: Divergent alkylation pathways of 3-amino-1,2,4-triazole. Path A (N1) is favored due to lower steric hindrance compared to Path B (N2).

Experimental Protocol: Synthesis of Title Compound

Objective: Preparation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 equiv)

  • Ethyl chloroacetate (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Absolute Ethanol.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in DMF (50 mL). Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the triazolyl anion.

  • Alkylation: Dropwise add ethyl chloroacetate (12.25 g, 100 mmol) over 20 minutes. The reaction is exothermic; maintain temperature below 60°C.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Eluent: EtOAc/MeOH 9:1). The product typically appears at Rf ~0.4–0.5.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL). The product may precipitate as a white solid.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 100% DCM → 5% MeOH/DCM) to remove traces of the N2-isomer.

  • Yield: Expected yield 60–75%.

Validation Data (Representative):

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.90 (s, 2H, N-CH₂-CO), 5.60 (s, 2H, NH₂, exchangeable), 7.95 (s, 1H, Triazole C5-H).

Reactivity & Applications

The Cyclization Pathway (Triazolopyrimidines)

The most high-value application of this molecule is its conversion into [1,2,4]triazolo[1,5-a]pyrimidines . This reaction exploits the 1,3-dinucleophilic character of the amino-triazole moiety (N2 and C3-NH2) reacting with 1,3-dielectrophiles (e.g., diketones, ketoesters).

DOT Diagram: Cyclization Workflow

Cyclization Precursor Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Transition Schiff Base Intermediate (Transient) Precursor->Transition Condensation (C3-NH2) Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Transition Cyclized Ethyl 2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate Transition->Cyclized Intramolecular Cyclization (N2 attack)

Caption: Formation of the fused triazolopyrimidine system. The ester side chain remains intact, available for further derivatization.

Downstream Functionalization
  • Hydrazinolysis: Reaction with hydrazine hydrate converts the ester to the acid hydrazide . This hydrazide is a precursor for forming 1,3,4-oxadiazoles or Schiff bases with antimicrobial activity.

  • Hydrolysis: Base-catalyzed hydrolysis yields the corresponding carboxylic acid (triazolyl-glycine analogue), often used in peptidomimetic studies.

Experimental Protocol: Cyclocondensation

Objective: Synthesis of a triazolo[1,5-a]pyrimidine derivative.

  • Setup: Mix Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (1.7 g, 10 mmol) and Acetylacetone (1.0 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Reflux: Heat the mixture at reflux (118°C) for 4–8 hours.

  • Monitoring: TLC should show the disappearance of the starting amine and the appearance of a fluorescent spot (under UV 254nm).

  • Isolation: Pour the reaction mixture into crushed ice. Neutralize with NaHCO₃ solution.

  • Result: The precipitate is collected by filtration, washed with water, and dried. The product is the fused bicyclic system, retaining the ethyl acetate side chain at position 2.

References

  • Regioselectivity in Triazole Alkylation: Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. (Discusses N1 vs N2 selectivity ratios).

  • Synthesis of Triazolylacetates: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates... via the Pinner strategy. PMC. (Provides context on triazole-acetate synthesis strategies).

  • Triazole Reactivity & Tautomerism: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. (Details the amino-triazole tautomeric behavior).

  • Triazolopyrimidine Applications: Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines. (Illustrates the cyclization potential of amino-triazoles).

  • General Triazole Properties: Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Properties. PubChem.[5] (Comparative data for the 1,2,3-isomer, highlighting the need for specific 1,2,4-isomer differentiation).

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Definitive Structure Elucidation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, a Key Heterocyclic Building Block.

This technical guide provides a detailed, multi-faceted approach to the unambiguous structure determination of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. As a Senior Application Scientist, the following methodologies are presented not as a rigid protocol, but as a logical workflow that ensures scientific integrity through self-validating systems. The causality behind each experimental choice is explained to provide field-proven insights for researchers working with N-heterocyclic compounds.

Introduction

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive amino group, a triazole ring, and an ester functionality makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Accurate and definitive structure elucidation is paramount to ensure the integrity of subsequent research and development. This guide outlines the synergistic application of modern spectroscopic techniques to achieve this goal.

I. Foundational Analysis: Synthesis and Preliminary Characterization

A common synthetic route to ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate involves the reaction of 3-amino-1,2,4-triazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base. The regioselectivity of this N-alkylation is a critical aspect of the synthesis, as alkylation can potentially occur at different nitrogen atoms of the triazole ring. Therefore, the structure elucidation process must definitively confirm the position of the ethyl acetate substituent.

Expected Molecular Formula: C₆H₁₀N₄O₂ Molecular Weight: 170.17 g/mol

II. The Spectroscopic Toolkit for Unambiguous Structure Determination

A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive and orthogonal approach to structure elucidation.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode.

Data Interpretation: The ESI-HRMS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared with the theoretical exact mass of C₆H₁₁N₄O₂⁺. A mass accuracy of less than 5 ppm provides strong evidence for the correct elemental composition.

IonTheoretical Exact MassExpected Observed m/z
[M+H]⁺171.0877~171.0877
B. Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will provide characteristic absorption bands confirming the presence of the amino, ester, and triazole functionalities.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3100N-HStretching (amino group)
~1740C=OStretching (ester carbonyl)
~1640C=NStretching (triazole ring)
~1200C-OStretching (ester)

The presence of N-H stretching bands confirms the amino group, while the strong carbonyl absorption is indicative of the ethyl ester.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure assignment.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

1. ¹H NMR Spectroscopy

Objective: To identify the different types of protons and their connectivity.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-5 (triazole ring)
~6.0s2HNH₂
~5.0s2HCH₂ (acetate)
~4.2q2HOCH₂ (ethyl)
~1.2t3HCH₃ (ethyl)

Causality of Assignments:

  • The downfield singlet at ~8.3 ppm is characteristic of the proton on the 1,2,4-triazole ring.

  • The broad singlet around 6.0 ppm that integrates to two protons is indicative of the primary amino group.

  • The singlet at ~5.0 ppm corresponds to the methylene protons adjacent to the triazole nitrogen and the carbonyl group.

  • The quartet and triplet are the classic pattern for an ethyl group.

2. ¹³C NMR Spectroscopy

Objective: To identify the different types of carbon atoms.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~157C-3 (C-NH₂)
~145C-5 (CH)
~62OCH₂ (ethyl)
~50CH₂ (acetate)
~14CH₃ (ethyl)

3. 2D NMR Spectroscopy

a. COSY (Correlation Spectroscopy)

Objective: To identify proton-proton couplings.

Expected Correlations:

  • A cross-peak between the quartet at ~4.2 ppm and the triplet at ~1.2 ppm, confirming the ethyl group connectivity.

b. HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct carbon-proton attachments.

Expected Correlations:

  • C-5 (~145 ppm) with H-5 (~8.3 ppm)

  • CH₂ (acetate, ~50 ppm) with its attached protons (~5.0 ppm)

  • OCH₂ (ethyl, ~62 ppm) with its attached protons (~4.2 ppm)

  • CH₃ (ethyl, ~14 ppm) with its attached protons (~1.2 ppm)

c. HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) carbon-proton correlations, which are crucial for confirming the regiochemistry.

Key Expected HMBC Correlations to Confirm N1-Substitution:

  • Crucial Correlation: A correlation between the methylene protons of the acetate group (~5.0 ppm) and both carbon atoms of the triazole ring (C-3 at ~157 ppm and C-5 at ~145 ppm). This confirms that the acetate group is attached to the N-1 position.

  • Correlation between the H-5 proton (~8.3 ppm) and the C-3 carbon (~157 ppm).

  • Correlation between the methylene protons of the acetate group (~5.0 ppm) and the ester carbonyl carbon (~168 ppm).

The definitive HMBC correlation between the acetate methylene protons and the triazole ring carbons is the cornerstone of confirming the N-1 substitution pattern over other possible isomers.

III. Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

StructureElucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_conclusion Conclusion Synthesis 3-Amino-1,2,4-triazole + Ethyl Bromoacetate HRMS HRMS Synthesis->HRMS Elemental Composition IR IR Synthesis->IR Functional Groups NMR NMR Synthesis->NMR Structure Confirmed Structure: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate HRMS->Structure IR->Structure H1 1H NMR NMR->H1 C13 13C NMR NMR->C13 COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC H1->Structure C13->Structure COSY->Structure HSQC->Structure HMBC->Structure Definitive Connectivity & Regiochemistry

discovery and history of aminotriazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Aminotriazole Compounds

Abstract

The 1,2,4-triazole ring system is a foundational scaffold in modern medicinal and agricultural chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] Among these, aminotriazole compounds, particularly 3-Amino-1,2,4-triazole (3-AT), have a rich and complex history. Initially rising to prominence as a potent, non-selective herbicide, the trajectory of 3-AT was famously altered by public health controversies that curtailed its agricultural use.[2][3][4] Concurrently, the unique chemical properties of the aminotriazole core have cemented its role as a versatile building block in drug discovery, leading to the development of therapeutics for a range of diseases.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of aminotriazole compounds, from their genesis as agrochemicals to their contemporary significance in pharmaceutical development.

Initial Discovery and Synthesis

The history of aminotriazole is rooted in the post-World War II chemical revolution, which saw the rapid development of novel synthetic compounds for industrial and agricultural applications.[7] 3-Amino-1,2,4-triazole, the most prominent member of this class, emerged from this era of chemical exploration.

Foundational Synthesis Routes

The industrial-scale production of 3-amino-1,2,4-triazole has historically relied on the cyclization of an aminoguanidine salt with formic acid.[8][9] This process typically involves a two-stage reaction where aminoguanidine is first formed and then cyclized.

A common and commercially significant method involves the reaction of three key starting materials: hydrazine hydrate, cyanamide, and formic acid.[8] The process is carefully controlled to first form aminoguanidine formate, which is then heated to induce cyclization, yielding the final 3-amino-1,2,4-triazole product.[8][9] While effective, early iterations of this method were sometimes plagued by issues of purity and yield, leading to subsequent process refinements.[8][9]

Modern Synthetic Methodologies

Contemporary research has focused on developing more efficient, versatile, and high-throughput methods for synthesizing substituted 3-amino-1,2,4-triazoles, driven by the demands of medicinal chemistry.[1][10][11] These modern approaches offer greater control over molecular diversity, which is crucial for structure-activity relationship (SAR) studies in drug development.

One robust strategy involves a one-pot, parallel synthesis approach.[10][11] This method facilitates the rapid creation of a library of structurally diverse aminotriazoles by sequentially forming thiourea intermediates, followed by S-alkylation and a final ring-closure step.[10][11] Such methods are invaluable for generating the large numbers of analogs needed for modern screening campaigns.

Experimental Protocol: One-Pot Synthesis of 3-Amino-1,2,4-triazoles

This protocol is adapted from modern combinatorial chemistry approaches and exemplifies an efficient method for generating diverse aminotriazole derivatives.[10]

Objective: To synthesize a library of 3-amino-1,2,4-triazoles in a parallel, one-pot format.

Materials:

  • Substituted isothiocyanates

  • Substituted hydrazines

  • 1,3-Propane sultone

  • Acetonitrile (ACN)

Methodology:

  • Thiourea Formation: In a sealable reaction vial, combine the selected isothiocyanate (1.5 mmol) and hydrazine (1 mmol) in acetonitrile (0.7 mL).

  • Seal the vial and heat the reaction mixture to 75°C for 2 hours.

  • Intermediate Isolation: Cool the reaction mixture to room temperature and evaporate the solvent under high vacuum. The resulting thiourea intermediate is typically of sufficient purity for the next step.

  • S-Alkylation: Add 1,3-propane sultone (2 mmol) to the vial containing the crude thiourea intermediate.

  • Seal the vial again and heat the mixture to 100°C for 16 hours.

  • Cyclization and Work-up: After cooling, the reaction mixture contains the desired 3-amino-1,2,4-triazole product. The product can be purified using standard techniques such as column chromatography or recrystallization.

Synthesis Pathway Visualization

The following diagram illustrates a generalized industrial synthesis pathway for the parent compound, 3-amino-1,2,4-triazole.

G cluster_reactants Starting Materials cluster_process Reaction Process Hydrazine Hydrazine Hydrate Mixing 1. Simultaneous Addition (0-10°C, pH 6-7) Hydrazine->Mixing Cyanamide Cyanamide Cyanamide->Mixing FormicAcid Formic Acid FormicAcid->Mixing Heating1 2. Formation of Intermediate (60-100°C, pH 7-8) Mixing->Heating1 Intermediate Aminoguanidine Formate Heating1->Intermediate Cyclization 3. Cyclization (110-200°C) Product 3-Amino-1,2,4-triazole Cyclization->Product Intermediate->Cyclization

Caption: Industrial synthesis of 3-amino-1,2,4-triazole.

History of Applications: From Field to Pharmacy

The story of aminotriazole is one of dual identities: a powerful herbicide and a versatile pharmaceutical scaffold.

Agricultural Application and Controversy

3-Amino-1,2,4-triazole, marketed under names like Amitrole and Weedazol, was patented as a herbicide in 1954 following the discovery of its potent phytotoxic activity by the American Chemical Paint Co.[7][12] It functions as a non-selective, systemic herbicide, meaning it is absorbed by plants and translocated throughout their tissues, making it effective against a wide range of annual grasses and broadleaf weeds.[2][12][13]

The 1959 Cranberry Scandal: The widespread agricultural use of aminotriazole came to an abrupt halt in 1959. On November 9 of that year, the U.S. Secretary of Health, Education, and Welfare announced that residues of aminotriazole, which had been shown to cause cancer in laboratory rats, were found in the nation's cranberry crop.[2][3] This announcement, occurring just before Thanksgiving, caused the cranberry market to collapse and triggered a public outcry.[2][4] The incident was a landmark event that heightened public awareness of pesticide residues in food and contributed to a more stringent regulatory environment, famously chronicled by Rachel Carson.[3] Consequently, the use of aminotriazole on food crops was banned in many regions, including the United States and the European Union.[2][4][13]

Herbicidal Mechanism of Action

The primary mode of action for aminotriazole as a herbicide is the inhibition of amino acid biosynthesis.[14] Specifically, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an essential enzyme in the sixth step of the histidine biosynthesis pathway.[1][2][14] By blocking this enzyme, the plant is starved of histidine, leading to a cessation of growth and eventual death.

PRPP PRPP + ATP Step1 Step 1-5 PRPP->Step1 IGP Imidazoleglycerol- phosphate (IGP) Step1->IGP Enzyme IGP Dehydratase (HIS3 gene product) IGP->Enzyme Product Imidazoleacetol- phosphate Enzyme->Product Histidine Histidine Product->Histidine Inhibitor Aminotriazole (3-AT) Inhibitor->Enzyme

Caption: Aminotriazole inhibits the histidine biosynthesis pathway.

Applications in Medicinal Chemistry and Drug Development

Despite its controversial history in agriculture, the aminotriazole scaffold has proven to be of immense value in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive component for designing molecules that interact with biological targets.

Derivatives of 3-amino-1,2,4-triazole have been investigated and developed for a wide array of therapeutic purposes:

  • Anticoagulants: Acylated aminotriazoles have been developed as covalent inhibitors of blood coagulation Factor XIIa and thrombin, offering potential new strategies for preventing thrombosis.[15]

  • Antiparasitic Agents: The 5-amino-1,2,3-triazole-4-carboxamide series has been identified and optimized as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[16]

  • Enzyme Inhibition: The core structure is present in various enzyme inhibitors, including antagonists for the histamine H2-receptor, which are used to treat gastric ulcers.[1]

  • Diverse Biological Activities: The triazole ring system is a key pharmacophore in compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making it a frequent choice in the structural modification of natural products to enhance therapeutic efficacy.[6]

Physicochemical and Toxicological Profile

A comprehensive understanding of any chemical agent requires a summary of its core properties and associated hazards.

PropertyValueSource
IUPAC Name 1H-1,2,4-Triazol-3-amine[2]
Common Names Amitrole, Aminotriazole, 3-AT[2][12][13]
Chemical Formula C₂H₄N₄[2]
Molar Mass 84.082 g·mol⁻¹[2]
Appearance Colorless/white crystalline powder[2]
Melting Point 157 to 159 °C[2]
Solubility in Water 28 g/100 mL[2]
Primary Hazard Potential occupational carcinogen[2][4]

Animal studies have indicated that aminotriazole is a carcinogen, primarily affecting the thyroid and liver in rodents.[4] This toxicological profile was central to the decision to ban its use on food crops.

Conclusion

The history of aminotriazole compounds is a compelling case study in the dual nature of chemical discovery. Born in the agrochemical boom of the mid-20th century, 3-amino-1,2,4-triazole's trajectory was defined by its efficacy as a herbicide and the subsequent public health controversy that serves as a lasting lesson in chemical regulation and risk assessment. Yet, the story did not end there. The very chemical properties that made it a potent herbicide—its ability to interact specifically with biological enzyme systems—have made the aminotriazole scaffold an enduring and valuable tool for researchers and scientists in drug development. From controlling weeds to fighting parasites and thrombosis, the aminotriazole core demonstrates the remarkable versatility of heterocyclic chemistry and its profound impact on both agriculture and human health.

References

  • Gwaltney, S. L., et al. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH.
  • Bogolyubsky, A., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • Enamine. (n.d.). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • Google Patents. (n.d.).
  • ResearchGate. (2021).
  • Google Patents. (n.d.). EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole.
  • AERU, University of Hertfordshire. (2026). Amitrole.
  • Skosmos. (2022). Aminotriazole.
  • PubMed. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
  • ACS Pharmacology & Translational Science. (2022).
  • ResearchGate. (n.d.). Development of herbicides after 1945.
  • Wikipedia. (n.d.). Rachel Carson.
  • Grokipedia. (n.d.). 3-Amino-1,2,4-triazole.
  • PMC - NIH. (2022).
  • PMC - NIH. (n.d.).
  • PubMed. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

Sources

Methodological & Application

Application Note: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for medicinal chemists and drug discovery scientists. It moves beyond basic synthesis to explore the strategic utility of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate as a bifunctional pharmacophore scaffold.

Document ID: AN-TRZ-042 | Version: 2.1 | Classification: Synthetic Protocols & SAR Strategy[1]

Executive Summary: The "Head-and-Tail" Strategy

In modern diversity-oriented synthesis (DOS), ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (Compound 1 ) represents a high-value "bifunctional pivot" scaffold. Its utility stems from its unique electronic and steric profile, allowing for orthogonal functionalization:

  • The "Head" (C3-Amino Group): A nucleophilic handle for cyclocondensation reactions, enabling the construction of fused bicyclic systems (e.g., triazolo[1,5-a]pyrimidines) or Schiff base formation.

  • The "Tail" (N1-Ethyl Acetate): A versatile linker that improves aqueous solubility (logP modulation) and serves as a precursor for hydrazides, oxadiazoles, or carboxylic acid bioisosteres.

This guide details the synthesis, characterization, and application of 1 in generating libraries of bioactive heterocycles targeting antimicrobial, anticancer (tubulin polymerization), and anti-inflammatory pathways.

Strategic Reaction Pathways

The following directed graph illustrates the divergent synthesis capabilities starting from Compound 1 .

G Start 3-Amino-1,2,4-triazole Core Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (Compound 1) Start->Core Ethyl chloroacetate Base (NaOEt/K2CO3) Fused Triazolo[1,5-a]pyrimidines (Anticancer Scaffolds) Core->Fused 1,3-Diketones (Cyclocondensation) Schiff Schiff Bases / Imines (Antimicrobial) Core->Schiff Ar-CHO (Condensation) Hydrazide Acyl Hydrazides Core->Hydrazide N2H4·H2O (Nucleophilic Subst.) Acid Free Carboxylic Acids (Peptidomimetics) Core->Acid Hydrolysis Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Hydrazide->Oxadiazole Cyclization

Figure 1: Divergent synthetic pathways for Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Synthetic Protocol: Regioselective Preparation

Objective: Synthesize Compound 1 with high regioselectivity for the N1-isomer over the N2-isomer.

Mechanistic Insight

The alkylation of 3-amino-1,2,4-triazole is governed by tautomeric equilibrium. Under basic conditions, the triazolate anion is formed. While alkylation can occur at N1, N2, or the exocyclic amine, N1-alkylation is thermodynamically favored in polar protic solvents (EtOH) using alkoxide bases, due to the stability of the resulting aromatic system.

Materials & Reagents[2][3][4][5]
  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.0 eq) [Freshly prepared preferred]

  • Absolute Ethanol (Solvent)[1][2]

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-amino-1,2,4-triazole (8.4 g, 0.1 mol) in absolute ethanol (50 mL). Add a solution of NaOEt (prepared from 2.3 g Na in 30 mL EtOH) dropwise at room temperature. Stir for 30 minutes to generate the sodium triazolate salt.

  • Alkylation: Add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Eluent: EtOAc:MeOH 9:1). The starting amine (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Work-up:

    • Filter the hot reaction mixture to remove the sodium chloride (NaCl) precipitate.

    • Concentrate the filtrate under reduced pressure to approx. 20% of the original volume.

    • Cool the residue to 4°C overnight.

  • Purification (Critical Step):

    • The crude product may contain traces of the N2-isomer. Recrystallize from minimal hot ethanol or an EtOH/Et2O mixture.

    • Yield Target: 65–75%.

    • Appearance: White to off-white crystalline solid (m.p. 137–139°C).[1]

Quality Control (Self-Validation)
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the diagnostic singlet of the
    
    
    protons around
    
    
    4.9–5.1 ppm. The C5-H proton of the triazole ring typically appears as a singlet around
    
    
    7.8–8.0 ppm.
  • Regiochemistry Check: In the N1-isomer, the C5-H signal shows a specific NOE (Nuclear Overhauser Effect) correlation with the N-methylene protons. The N2-isomer would show different coupling patterns or shifts.

Application Protocol: Scaffold Hopping to Triazolopyrimidines

Context: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a recognized bioisostere of purine, making it a privileged structure for kinase inhibitors and anticancer agents.

Reaction Scheme

Compound 1 + 1,3-Dicarbonyl (e.g., Acetylacetone)


Substituted Triazolopyrimidine 
Procedure
  • Condensation: Dissolve Compound 1 (1.0 eq) in glacial acetic acid (10 volumes).

  • Addition: Add acetylacetone (1.2 eq).

  • Cyclization: Reflux the mixture for 4–6 hours. The exocyclic amine attacks a carbonyl carbon, followed by ring closure via the N2 ring nitrogen attacking the second carbonyl.

  • Isolation: Pour the reaction mixture into crushed ice. Neutralize with ammonium hydroxide if necessary. The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.

Data Output & SAR Table

Hypothetical SAR data based on typical triazole derivatives in literature.

Compound IDR1 (Head)R2 (Tail)Target Activity (IC50)Application
TP-01 5,7-Dimethyl-triazolo[1,5-a]pyrimidine

12.5

M (MCF-7)
Anticancer (Tubulin)
TP-02 5,7-Diphenyl-triazolo[1,5-a]pyrimidine

4.2

M (MCF-7)
Anticancer (Kinase)
TP-03 5-Methyl-7-hydroxy...

2.1

g/mL (E. coli)
Antimicrobial

Medicinal Chemistry Insights

Why this Molecule?
  • Solubility Anchor: The ethyl acetate tail provides a "solubility anchor." Many fused heterocycles are flat, lipophilic, and poorly soluble ("brick dust"). The ester/acid chain disrupts crystal packing and introduces polarity.

  • Hydrogen Bonding: The triazole nitrogens serve as excellent hydrogen bond acceptors (HBA), crucial for interacting with serine/threonine residues in enzyme active sites (e.g., DNA gyrase or CDK2).

  • Metabolic Stability: The 1,2,4-triazole ring is generally resistant to oxidative metabolism compared to imidazole or furan rings.

Advanced Functionalization: The Hydrazide Pivot

Converting the ester to a hydrazide (using hydrazine hydrate) opens access to 1,3,4-oxadiazoles and Schiff bases .

  • Protocol: Reflux Compound 1 with hydrazine hydrate in ethanol for 3 hours.

  • Utility: The resulting hydrazide-hydrazones have shown potent inhibition of the PA-PB1 interface of influenza A virus polymerase [Reference 1.6].

References

  • Synthesis and Regioselectivity: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates... via the Pinner strategy. PMC. Available at: [Link]

  • Medicinal Application (Antimicrobial): Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. Available at: [Link]

  • Medicinal Application (Anticancer/Kinase): 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[3] PMC. Available at: [Link]

  • Viral Polymerase Inhibition: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry.[4] Available at: [Link]

  • General Triazole Chemistry: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. Available at: [Link]

Sources

Application Note: Developing Novel Anticancer Agents from Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a divergent synthetic strategy for developing novel anticancer agents utilizing ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate as a primary scaffold. The 1,2,4-triazole pharmacophore is a proven moiety in oncology, exhibiting dual mechanisms of action including tubulin polymerization inhibition and EGFR kinase suppression . This guide provides validated protocols for the synthesis, characterization, and biological evaluation of derivatives, specifically focusing on hydrazide-based libraries and fused heterocyclic systems.

Part 1: Rational Design & Synthetic Strategy

The Scaffold Advantage

The starting material, ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, offers two distinct vectors for chemical modification:

  • The C3-Amino Group: A site for amide coupling or Schiff base formation, enhancing hydrogen bonding capacity within the ATP-binding pocket of kinases.

  • The N1-Ester Tail: A versatile electrophile susceptible to nucleophilic attack by hydrazine, allowing for the generation of hydrazides, which serve as precursors for 1,3,4-oxadiazoles, thiadiazoles, or Schiff bases.

Synthetic Pathway Visualization

The following diagram outlines the divergent workflow from the parent ester to three distinct classes of anticancer candidates.

SyntheticPathway Start Ethyl 2-(3-amino-1H- 1,2,4-triazol-1-yl)acetate Hydrazide Triazol-1-yl-acetohydrazide (Key Intermediate) Start->Hydrazide N2H4·H2O, EtOH Reflux 4-6h SchiffBase Target A: Acylhydrazones (Schiff Bases) Hydrazide->SchiffBase Ar-CHO Cat. AcOH Oxadiazole Target B: 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2 / KOH Cyclization Thiadiazole Target C: Fused Triazolo- thiadiazoles Hydrazide->Thiadiazole Ar-NCS NaOH Cyclization

Figure 1: Divergent synthetic pathway transforming the ester scaffold into three pharmacologically active classes.

Part 2: Detailed Synthetic Protocols

Precursor Synthesis: The Hydrazide Pivot

The conversion of the ester to the acid hydrazide is the critical first step. This reaction requires careful thermal control to prevent polymerization or decomposition of the triazole ring.

Reagents:

  • Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (10 mmol)

  • Hydrazine hydrate (99%, 20 mmol)

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: Dissolve 10 mmol of the ester in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (20 mmol) dropwise over 10 minutes at room temperature. Note: Slow addition prevents rapid exotherms.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (

    
    ) should disappear, replaced by a lower running hydrazide spot.
    
  • Isolation: Cool the mixture to 0°C in an ice bath. The hydrazide will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol if the melting point range exceeds 2°C.

Validation Checkpoint:

  • IR Spectrum: Look for the disappearance of the ester

    
     stretch (1730-1750 cm⁻¹) and the appearance of the hydrazide doublet 
    
    
    
    stretch (3200-3300 cm⁻¹) and amide carbonyl (1650-1680 cm⁻¹).
Library Generation: Schiff Base Derivatives (Target A)

Schiff bases (acylhydrazones) are documented to inhibit tubulin polymerization by mimicking the colchicine binding site.

Protocol:

  • Reaction: Suspend the hydrazide (1 mmol) in Ethanol (10 mL). Add an equimolar amount of the appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 4–8 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol/DMF mixtures.

Part 3: Biological Evaluation Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

  • Controls: DMSO (Negative), Doxorubicin or Cisplatin (Positive).

Workflow:

  • Seeding: Seed tumor cells in 96-well plates (

    
     cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration

    
    .
    
  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Determine 

using non-linear regression analysis (GraphPad Prism).
Mechanistic Validation: Tubulin Polymerization Assay

If the MTT assay shows potent


 (< 10 µM), validate the mechanism.

Protocol:

  • Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Incubate porcine brain tubulin with the test compound (at

    
     concentration) at 37°C.
    
  • Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Interpretation: A decrease in the

    
     of the polymerization curve compared to the control indicates inhibition.
    

Part 4: Data Presentation & SAR Analysis

Organize your screening data into the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Compound IDR-Group (Aldehyde)MCF-7 IC50 (µM)A549 IC50 (µM)Tubulin Inhibition (%)
TZ-01 Phenyl> 100> 100N/A
TZ-02 4-Cl-Phenyl12.5 ± 1.215.8 ± 2.115%
TZ-03 3,4,5-Trimethoxy2.1 ± 0.4 3.5 ± 0.5 85%
Doxorubicin (Control)0.8 ± 0.11.1 ± 0.2N/A

SAR Insight:

  • Electron-Withdrawing Groups (Cl, F): Often improve metabolic stability but may reduce potency if the target pocket is hydrophobic.

  • Trimethoxy Motif: As seen in TZ-03, this motif is critical for tubulin binding (colchicine site mimicry).

Part 5: In Silico Molecular Docking Workflow

Before synthesis, or to rationalize biological data, perform docking studies against EGFR (PDB: 1M17) or Tubulin (PDB: 1SA0).

DockingWorkflow PrepLigand Ligand Preparation (ChemDraw -> 3D Minimize) GridGen Grid Generation (Define Active Site Box) PrepLigand->GridGen PrepProtein Protein Preparation (Remove H2O, Add Polar H) PrepProtein->GridGen Docking Docking Run (AutoDock Vina / Glide) GridGen->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Docking->Analysis

Figure 2: Computational workflow for validating binding affinity of triazole derivatives.

References

  • Al-Wahaibi, L.H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.[1][2] Bioorganic Chemistry. Link

  • Youssif, B.G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Zhang, S., et al. (2017). Design, synthesis and biological evaluation of 1,2,4-triazole-bearing 1,3,4-oxadiazole derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. Link

Sources

High-Purity Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Scaffolds for Antimicrobial Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TRZ-2026

Abstract & Scope

The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, central to blockbuster antifungal drugs like Fluconazole and Itraconazole. This Application Note provides a rigorous protocol for synthesizing ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate , a critical intermediate. While the ester itself possesses moderate biological activity, it serves as the primary "docking station" for generating diverse antimicrobial libraries—specifically hydrazides and Schiff bases.

This guide addresses the primary synthetic challenge: Regioselectivity . The alkylation of 3-amino-1,2,4-triazole can occur at the N1, N2, or N4 positions. We present a field-proven method to maximize the N1-isomer yield (the bioactive standard) and provide a standardized workflow for antimicrobial screening (MIC determination).

Chemical Strategy & Mechanism[1][2][3]

The Regioselectivity Challenge

The 3-amino-1,2,4-triazole (3-AT) molecule is an ambident nucleophile. Under basic conditions, the triazole ring is deprotonated, creating a resonance-stabilized anion.

  • N1-Alkylation (Thermodynamic Product): Generally favored due to steric factors and the stability of the resulting tautomer. This is the target structure for most antimicrobial scaffolds.

  • N2-Alkylation (Kinetic Product): Often forms as a significant byproduct, especially in polar aprotic solvents or with smaller counter-ions.

  • Exocyclic Amine (

    
    ):  Less nucleophilic due to resonance delocalization into the ring, but can react under forcing conditions.
    

Optimization Logic: We utilize anhydrous Potassium Carbonate (


)  in Acetone . This mild base/solvent system promotes the formation of the N1-isomer while minimizing the formation of the N4-isomer or exocyclic alkylation.
Reaction Pathway Visualization

ReactionScheme Reactants 3-Amino-1,2,4-triazole + Ethyl Chloroacetate Base Base: K2CO3 Solvent: Acetone Reflux 6-8h Reactants->Base Transition Triazolyl Anion (Resonance Hybrid) Base->Transition Deprotonation ProductN1 Major Product (Target) Ethyl 2-(3-amino-1H- 1,2,4-triazol-1-yl)acetate Transition->ProductN1 SN2 Attack (N1) ProductN2 Minor Byproduct N2-Isomer Transition->ProductN2 SN2 Attack (N2)

Figure 1: Reaction pathway highlighting the divergent synthesis of N1 and N2 isomers. The protocol is optimized to favor the N1 pathway.

Experimental Protocols

Materials & Reagents
ReagentPurityRoleHazard Note
3-Amino-1,2,4-triazole>98%Starting MaterialIrritant
Ethyl chloroacetate>99%Alkylating AgentLachrymator, Toxic
Potassium Carbonate (

)
AnhydrousBaseIrritant
AcetoneDry (AR Grade)SolventFlammable
Ethanol (Absolute)AR GradeRecrystallizationFlammable
Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Step-by-Step Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-1,2,4-triazole (0.05 mol, 4.2 g) in dry acetone (100 mL) .

  • Base Addition: Add anhydrous

    
     (0.05 mol, 6.9 g) . Stir at room temperature for 30 minutes. Rationale: This pre-stirring step ensures deprotonation of the triazole ring before the electrophile is introduced.
    
  • Alkylation: Add ethyl chloroacetate (0.05 mol, 5.35 mL) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours . Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting triazole (
    
    
    
    ) should disappear, and a new spot (
    
    
    ) should appear.
  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (

      
       and unreacted 
      
      
      
      ).
    • Wash the filter cake with hot acetone (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a solid residue.

  • Purification (Isomer Separation):

    • The crude residue contains a mixture of N1 and N2 isomers.

    • Recrystallization: Dissolve the solid in a minimum amount of boiling ethanol . Allow to cool slowly to room temperature, then refrigerate at

      
      .
      
    • The N1-isomer typically crystallizes out first as white needles. Filter and dry.[1]

    • Yield Target: 60–75%.

    • Melting Point: 178–180°C (Lit. value check required for specific derivative).

Characterization Checkpoints (Self-Validation):

  • IR (KBr): Look for ester Carbonyl (

    
    ) stretch at 
    
    
    
    and Amine (
    
    
    ) stretch at
    
    
    .
  • 1H NMR (DMSO-d6):

    • 
       1.2 (t, 3H, 
      
      
      
      )
    • 
       4.1 (q, 2H, 
      
      
      
      ester)
    • 
       4.9 (s, 2H, 
      
      
      
      ) — Critical signal proving N-alkylation.
    • 
       5.5 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       7.5–8.0 (s, 1H, Triazole C5-H)
      
Downstream Derivatization (Library Expansion)

Note: The ester is often a pro-drug or intermediate. For high-throughput screening, convert to hydrazides.

  • Hydrazide Synthesis: Reflux the ester (0.01 mol) with hydrazine hydrate (0.05 mol) in ethanol for 4 hours. The solid product (Hydrazide) precipitates upon cooling.

  • Schiff Base Formation: Reflux the hydrazide with various aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to generate the final screening library.

Antimicrobial Screening Protocol (MIC)[8]

Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Fungi).

Workflow Logic

ScreeningWorkflow Stock Stock Solution (1 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Range: 512 - 0.5 µg/mL Stock->Dilution Media Mueller-Hinton Broth (Adjusted Cations) Media->Dilution Inoculation Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation 37°C, 18-24h Inoculation->Incubation Readout Readout (OD600) Determine MIC Incubation->Readout

Figure 2: Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Procedure
  • Compound Preparation: Dissolve the synthesized triazole derivative in DMSO to a concentration of

    
    . Ensure DMSO concentration in the final well is 
    
    
    
    to avoid toxicity.
  • Plate Setup: Use sterile 96-well microtiter plates. Add

    
     of Mueller-Hinton Broth (MHB) to columns 1–12.
    
  • Serial Dilution: Add

    
     of compound stock to column 1. Mix and transfer 
    
    
    
    to column 2. Repeat to column 10. Discard the final
    
    
    .
    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add

    
     of standardized bacterial suspension (
    
    
    
    ) to wells 1–11. Final volume =
    
    
    . Final bacterial load =
    
    
    .
  • Incubation: Seal plates and incubate at

    
     for 18–24 hours (Bacteria) or 
    
    
    
    for 48 hours (Fungi/Candida).
  • Interpretation: The MIC is the lowest concentration showing no visible turbidity .

Reference Strains:

  • Gram-positive:Staphylococcus aureus (ATCC 25923).[2]

  • Gram-negative:Escherichia coli (ATCC 25922).

  • Fungal:Candida albicans (ATCC 10231).

References

  • Gupta, J. K., & Mishra, P. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles.[3][4][5] Journal of Pure and Applied Microbiology, 11(2), 1067-1077.[3] Link

  • Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives.[2] Regulatory Mechanisms in Biosystems, 9(2), 203–208.[2] Link

  • Pietrusiewicz, K. M., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53, 1901-1910.[6] Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Link

Sources

Application Note: Synthesis of 3-Amino-1,2,4-Triazoles via the Pinner Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pinner reaction for the synthesis of aminotriazoles. Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, H2-receptor antagonists, and antimicrobial agents. While various synthetic routes exist, the Pinner reaction offers a distinct advantage for generating 5-substituted-3-amino-1,2,4-triazoles from nitriles under mild, regioselective conditions. This guide details a robust, two-stage protocol: the acid-catalyzed conversion of nitriles to imidate salts (Pinner salts), followed by cyclocondensation with aminoguanidine. Emphasis is placed on moisture control, stoichiometric precision, and mechanistic understanding to maximize yield and purity.

Introduction & Strategic Value

In drug discovery, the 1,2,4-triazole ring acts as a bioisostere for amides and carboxylic acids, offering improved metabolic stability and hydrogen-bonding capabilities. The "Pinner Strategy" allows for the modular installation of the R-group at the 5-position derived directly from a nitrile precursor, while the 3-amino group is installed via aminoguanidine.

Key Advantages:

  • Versatility: Compatible with aliphatic, aromatic, and heterocyclic nitriles.

  • Regiocontrol: Specifically yields 3-amino-5-substituted-1,2,4-triazoles, avoiding the isomer mixtures common in oxidative cyclizations.

  • Scalability: The intermediates (Pinner salts) are often crystalline and easily purified by filtration, avoiding chromatography.

Mechanism of Action

The transformation proceeds through two distinct mechanistic phases: Imidate Formation and Guanidine Cyclocondensation .

Phase 1: Pinner Salt Formation

The nitrile nitrogen is protonated by anhydrous HCl, activating the carbon towards nucleophilic attack by the alcohol (typically methanol or ethanol). This forms the alkyl imidate hydrochloride (Pinner salt).[1]

  • Critical Factor:[1] The reaction is reversible. An excess of HCl and anhydrous conditions drive the equilibrium toward the salt.

Phase 2: Aminoguanidine Cyclization

The Pinner salt reacts with aminoguanidine. The hydrazine-NH₂ of aminoguanidine displaces the alkoxide group of the imidate. Subsequent intramolecular nucleophilic attack by the guanidine-NH₂ on the imidate carbon, followed by the elimination of ammonia, closes the ring.

Mechanism Diagram

PinnerMechanism Nitrile Nitrile (R-CN) Activation Protonation (+ HCl) Nitrile->Activation Attack Alcohol Attack (+ R'OH) Activation->Attack PinnerSalt Pinner Salt (Imidate HCl) Attack->PinnerSalt Anhydrous, 0°C Intermediate Imidoylguanidine Intermediate PinnerSalt->Intermediate + Aminoguanidine - R'OH Aminoguanidine Aminoguanidine Addition Cyclization Cyclization & - NH3 Intermediate->Cyclization Product 3-Amino-1,2,4-Triazole Cyclization->Product

Caption: Stepwise mechanism from nitrile activation to triazole ring closure.

Critical Parameters & Optimization

ParameterRecommendationRationale
Solvent (Step 1) Anhydrous Dioxane or Et₂ONon-nucleophilic solvents that precipitate the Pinner salt are preferred to drive equilibrium.
Acid Source HCl (gas)Aqueous acids (HCl conc.) will hydrolyze the imidate to an ester. Must use dry HCl gas.
Temperature 0°C to 5°CPinner salts are thermally unstable and can decompose to amides (Pinner rearrangement) at RT.
Aminoguanidine Bicarbonate or Nitrate saltThe free base is unstable. The salt form is liberated in situ using a base (e.g., NaOEt, Et₃N) or relies on the basicity of the imidate.
Moisture Control Strict ExclusionWater competes with alcohol for the nitrile, forming amides (dead-end byproduct).

Detailed Experimental Protocol

Reagents Required[1][2][5][6][7][8][9][10]
  • Nitrile Substrate (10 mmol)

  • Anhydrous Methanol or Ethanol (11-12 mmol, 1.1-1.2 eq)

  • Anhydrous Dioxane (Solvent)[1]

  • HCl Gas (Generated in situ or from a cylinder)

  • Aminoguanidine Bicarbonate (10 mmol)

  • Triethylamine (TEA) or Sodium Ethoxide (Base)

Workflow Diagram

Workflow cluster_0 Step 1: Pinner Salt Synthesis cluster_1 Step 2: Triazole Formation Start Dissolve Nitrile + Alcohol in Anhydrous Dioxane Cool Cool to 0°C (Ice/Salt Bath) Start->Cool Bubble Bubble dry HCl gas (Saturation) Cool->Bubble Incubate Stir at 4°C (12 - 24 hours) Bubble->Incubate Precipitate Precipitate Forms? Incubate->Precipitate Filter Filter & Wash (Dry Ether) Precipitate->Filter Yes Evap Evaporate Solvent (If no precipitate) Precipitate->Evap No Dissolve2 Suspend Pinner Salt in Ethanol Filter->Dissolve2 Evap->Dissolve2 AddAG Add Aminoguanidine Bicarbonate + Base (e.g., Et3N) Dissolve2->AddAG Reflux Reflux (4 - 12 hours) AddAG->Reflux Check Monitor TLC (Disappearance of SM) Reflux->Check Workup Cool & Concentrate Check->Workup Purify Recrystallization (EtOH/Water) Workup->Purify

Caption: Experimental workflow for the two-step synthesis of aminotriazoles.

Step 1: Synthesis of the Pinner Salt (Imidate Hydrochloride)[1][9]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a stir bar, gas inlet tube, and a drying tube (CaCl₂).

  • Dissolution: Dissolve the nitrile (10 mmol) and anhydrous alcohol (11 mmol) in anhydrous dioxane (20 mL).

    • Note: Ether can be used, but dioxane often solubilizes polar nitriles better.

  • Acidification: Cool the solution to 0°C using an ice/salt bath. Slowly bubble dry HCl gas through the solution for 15–30 minutes until saturation is achieved (solvent volume may expand slightly).

    • Safety: Perform in a well-ventilated fume hood.

  • Reaction: Seal the flask tightly (parafilm over stoppers) and store in a refrigerator (4°C) for 12–24 hours.

  • Isolation:

    • Scenario A (Precipitate forms): The imidate hydrochloride often crystallizes as a white solid. Filter rapidly under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with anhydrous ether.

    • Scenario B (No precipitate): Add anhydrous ether to induce precipitation. If it remains an oil, decant the supernatant and wash the oil with dry ether. Use the crude oil immediately for Step 2.

Step 2: Cyclocondensation with Aminoguanidine
  • Preparation: In a clean flask, suspend Aminoguanidine Bicarbonate (10 mmol) in absolute ethanol (30 mL).

  • Neutralization (Optional but Recommended): Add a stoichiometric amount of acid (e.g., dilute HNO3) or rely on the HCl from the Pinner salt. However, the most common modification involves treating the Pinner salt with the aminoguanidine.

    • Refined Protocol: Add the isolated Pinner Salt (from Step 1) directly to the suspension of aminoguanidine bicarbonate. The HCl associated with the Pinner salt will react with the bicarbonate, liberating CO₂ and the free aminoguanidine in situ.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Evolution of ammonia gas (NH₃) indicates the cyclization is proceeding.

  • Duration: Reflux for 4–12 hours. Monitor by TLC (mobile phase: CHCl₃/MeOH 9:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts (e.g., NH₄Cl, NaCl).

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture ingressEnsure all glassware is flame-dried; use fresh anhydrous solvents.
Formation of Amide Pinner rearrangementKeep temperature strictly below 5°C during HCl addition and storage.
No Cyclization (Step 2) pH too low/highEnsure the aminoguanidine is available as a free base or partial salt. If using Aminoguanidine Nitrate, add 1 eq of NaOEt.
Sticky/Oily Product ImpuritiesTriturate with cold ether or ethyl acetate to induce crystallization.

References

  • Pinner, A. (1877).[1][3][4] Über die Umwandlung der Nitrile in Imide.[5][3][6] Berichte der deutschen chemischen Gesellschaft.[1][3] Link

  • Organic Syntheses. (1946).[7] 3-Amino-1H-1,2,4-Triazole.[7][8][9][10][11] Org.[1][7][6][2][12][13] Synth. 26, 11. Link

  • Guntireddygari, et al. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. R Discovery. Link

  • BenchChem. (2025).[1][6] The Pinner Reaction: A Technical Guide.[6]Link

  • Organic Chemistry Portal. Pinner Reaction Mechanism and Examples.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Aminotriazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 3-Amino-1,2,4-Triazole Synthesis

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Introduction: The Scaffold & The Challenge

As a Senior Application Scientist, I often see researchers struggle with the 3-amino-1,2,4-triazole scaffold. It is a privileged pharmacophore in kinase inhibitors (e.g., Hsp90, EGFR) and agrochemicals. However, its synthesis is deceptively simple. The high polarity of the product, the amphoteric nature of the intermediates, and the potential for annular tautomerism often lead to "black tar" crude mixtures or regioisomeric nightmares.

This guide moves beyond the textbook to the practical reality of the bench, focusing on the two most robust synthetic routes: the Cyanamide-Hydrazide Condensation and the Guanylhydrazone Cyclization .

Module 1: The "Gold Standard" Protocols

Protocol A: The Cyanamide Route (Robust & Scalable)

Best for: Large scale, cost-efficiency, and avoiding metal catalysts.

The Logic: This reaction relies on the nucleophilic attack of a hydrazide nitrogen onto the electrophilic carbon of cyanamide. Critical Control Point: pH. The reaction requires a delicate balance; the hydrazide must be unprotonated to act as a nucleophile, but the final cyclization often benefits from weak acid catalysis or high thermal energy.

StepActionTechnical Rationale
1 Dissolution Dissolve aryl/alkyl hydrazide (1.0 equiv) in 1,4-Dioxane or Ethanol . Avoid DMF if possible (workup difficulty).
2 Activation Add Cyanamide (1.5 - 2.0 equiv). Note: Use 50% aq. solution or solid. If solid, ensure it's fresh (dimerizes to dicyandiamide).
3 Acid Promotor Add p-TsOH (0.1 equiv) or conc. HCl (drops). Why? Protonates the cyanamide nitrile, making it more electrophilic.
4 Reflux Heat to reflux (80-100°C) for 4-16h. Monitor by LCMS (look for M+1 of intermediate vs product).
5 Workup Cool to 0°C. Basify to pH 8-9 with sat. NaHCO3. The product often precipitates.[1] If not, evaporate and recrystallize from EtOH/Water.
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, difficult substrates, and "green" chemistry requirements.

The Logic: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy of the cyclization step without charring the reagents on vessel walls.

  • Vessel: 10 mL sealed microwave vial.

  • Reagents: Carboxylic acid (1.0 equiv) + Aminoguanidine bicarbonate (1.0 equiv).

  • Solvent: Water (minimal volume, ~2 mL/mmol) or Solvent-Free .

  • Conditions: 160-180°C for 10-20 mins (Dynamic mode).

  • Purification: Upon cooling, the product often crystallizes directly from the aqueous phase.

Module 2: Troubleshooting Center

Symptom 1: "I see the intermediate by LCMS, but it won't cyclize."

Diagnosis: The formation of the linear acylguanidine intermediate is fast, but the ring closure (dehydration) is the rate-determining step. Corrective Actions:

  • Increase Temperature: If refluxing in EtOH (78°C), switch to n-Butanol (117°C) or Dioxane (101°C).

  • Dielectric Heating: Switch to Microwave synthesis (Protocol B). The thermal effect specifically accelerates the dehydration step.

  • Basic Cyclization: If acid catalysis fails, isolate the intermediate and treat with 2M NaOH (reflux). Base-mediated dehydration is sometimes superior for electron-deficient aryl rings.

Symptom 2: "My product is stuck in the aqueous layer / I can't extract it."

Diagnosis: 3-amino-1,2,4-triazoles are highly polar and amphoteric. Standard EtOAc/Water extractions often fail. Corrective Actions:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use n-Butanol or THF/CHCl3 (3:1) for extraction.

  • Continuous Extraction: Use a liquid-liquid extractor for 24h.

  • Evaporation: Evaporate to dryness and use Soxhlet extraction with Ethanol or Acetone to pull the product from inorganic salts.

Symptom 3: "Regioselectivity issues during alkylation."

Diagnosis: The 3-amino-1,2,4-triazole ring has three nucleophilic nitrogens (N1, N2, N4) and an exocyclic amine. Alkylation usually yields a mixture. Corrective Actions:

  • Steric Control: N1 alkylation is generally thermodynamic. N2 is kinetically favored but sterically sensitive.

  • Base Selection:

    • NaH/DMF: Favors N1-alkylation (Thermodynamic).

    • K2CO3/Acetone: Can lead to mixtures; lower temperatures favor N2/N1 kinetic mixes.

  • Blocking Groups: If you need specific substitution, synthesize the ring with the substituent already on the hydrazine (Route A) rather than alkylating the triazole later.

Module 3: Visualizing the Logic

Diagram 1: Reaction Mechanism & Failure Points

Caption: Mechanistic pathway of hydrazide-cyanamide condensation showing critical intermediates and where the reaction typically stalls (Failure Points).

AminotriazoleMechanism Start Hydrazide (R-CONHNH2) Inter1 Intermediate: Acylguanidine Start->Inter1 Nucleophilic Attack (pH > pKa of Hydrazide) Reagent Cyanamide (NH2CN) Reagent->Inter1 Fail1 Failure Point: Hydrolysis back to Acid Inter1->Fail1 Aq. Acid/Base Prolonged exposure Product Product: 3-Amino-1,2,4-Triazole Inter1->Product Cyclization/Dehydration (High Temp or Acid Cat.)

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for resolving low yields or impurities in aminotriazole synthesis.

TroubleshootingTree Problem Issue: Low Yield / No Product CheckLCMS Check LCMS of Crude Problem->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Intermediate (M+42) Present CheckLCMS->Result2 Result3 Product Formed but Low Recovery CheckLCMS->Result3 Action1 Check Reagents: Is Cyanamide dimerized? Result1->Action1 Action2 Force Cyclization: Increase Temp (Microwave) or add Acid Catalyst Result2->Action2 Action3 Purification Issue: Switch to HILIC or Continuous Extraction Result3->Action3

Module 4: Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a solid block upon cooling. How do I process this? A: This is common in high-concentration microwave reactions. Do not try to scrape it out. Add a mixture of Ethanol/Water (1:1) and heat gently to 50°C to redissolve or create a slurry, then filter. The solid is often pure product or inorganic salt (check solubility).

Q: Can I use S-methylisothiourea instead of cyanamide? A: Yes. S-methylisothiourea sulfate is a shelf-stable alternative to cyanamide. However, it releases methyl mercaptan (stench!) as a byproduct. You must use a bleach scrubber for the exhaust. The yield is often higher due to the better leaving group ability of -SMe vs -NH2.

Q: How do I remove the "red/brown" color from my crystals? A: Aminotriazoles oxidize slightly to form colored impurities.

  • Dissolve in boiling water/ethanol.

  • Add Activated Charcoal (10 wt%) .

  • Filter hot through Celite.

  • Allow to crystallize slowly.

Q: Which column type is best for HPLC purification? A: Standard C18 often fails (elutes in void volume).[2] Use:

  • Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega).

  • HILIC (Acetonitrile/Water/Ammonium Formate buffer).

  • Porous Graphitic Carbon (PGC) for extremely polar variants.

References

  • Microwave-Assisted Synthesis: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[3][4] Synlett, vol. 26, no.[3][4] 03, 2015, pp. 404-407.[4] Link

  • General Optimization: Beyzaei, H., et al. "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." Organic Preparations and Procedures International, vol. 50, 2018. Link

  • Regioselectivity & Tautomerism: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New Journal of Chemistry, 2018. Link

  • Purification Strategies: "Technical Support Center: Purification of Polar Triazole Compounds." BenchChem Technical Guides, 2025. Link

  • Mechanism of Cyclization: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, vol. 61, no. 2, 1961, pp. 87–127.

Sources

Technical Support Center: Stability of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. This document provides in-depth guidance on the stability of this compound, particularly in acidic environments. The information herein is synthesized from established chemical principles and data from analogous structures to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the 1,2,4-triazole ring in my compound under acidic conditions?

A1: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered stable under typical acidic conditions.[1] It is resistant to cleavage unless exposed to harsh conditions such as concentrated acids at elevated temperatures.[1] The stability of the triazole ring itself is less of a concern than the potential hydrolysis of the ethyl acetate side chain. However, the presence of substituents can influence the overall stability of the molecule.[1]

Q2: My experimental protocol involves an acidic mobile phase for HPLC analysis. Should I be concerned about the degradation of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate?

A2: Yes, there is a potential for degradation, primarily through the acid-catalyzed hydrolysis of the ethyl acetate side chain. The rate of this hydrolysis is dependent on several factors including the pH of the mobile phase, the temperature of the column and autosampler, and the duration of the analysis.[1] It is advisable to conduct a forced degradation study to assess the stability of your compound under your specific analytical conditions.[1]

Q3: I am observing a new, more polar peak in my chromatogram after incubating my compound in an acidic buffer. What is the likely identity of this new peak?

A3: The most probable degradation product is 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid, resulting from the hydrolysis of the ethyl ester. This reaction would replace the ethyl group with a hydroxyl group, increasing the polarity of the molecule.

Q4: How does the amino group on the triazole ring affect the stability of the ethyl acetate side chain?

A4: The 3-amino group is an electron-donating group, which increases the electron density of the triazole ring. This can influence the reactivity of the N1-substituted side chain. While direct data on this specific molecule is limited, the electronic nature of substituents on heterocyclic rings is known to affect the stability of adjacent functional groups.

Q5: What are the best practices for storing solutions of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, especially if they are slightly acidic?

A5: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (e.g., 4°C) and protected from light to minimize both hydrolytic and photodegradation.[1] The use of a buffered system to maintain a consistent pH is also advised.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Inconsistent results in biological assays. Degradation of the compound in the acidic assay medium.1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Consider adjusting the pH of the medium, if the assay allows. 3. Prepare stock solutions in a non-aqueous solvent and dilute into the assay medium immediately before use.
Appearance of unexpected peaks in NMR or LC-MS analysis. Acid-catalyzed hydrolysis of the ethyl ester during sample preparation or analysis.1. Neutralize acidic samples before storage or concentration. 2. Use aprotic solvents for sample preparation where possible. 3. Minimize the time samples spend in acidic mobile phases by using faster gradients or shorter run times.
Low yield in a synthetic step involving deprotection under acidic conditions. Degradation of the target molecule under the deprotection conditions.1. Screen different acidic conditions (e.g., milder acids, lower temperatures, shorter reaction times). 2. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time before significant degradation occurs. 3. Consider alternative protective group strategies that do not require acidic deprotection.
Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a general procedure for assessing the hydrolytic stability of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in acidic conditions.

Materials:

  • Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water and acetonitrile

  • A suitable HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the test compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • As a control, add an aliquot of the stock solution to an equal volume of water.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the acidic samples with an appropriate amount of NaOH.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC, monitoring for the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Calculate the percentage of degradation at each time point.

Protocol 2: Monitoring Acid-Catalyzed Hydrolysis by Titration

For a more quantitative assessment of the hydrolysis rate, the formation of acetic acid can be monitored by titration.[2]

Materials:

  • Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

  • A known concentration of a mineral acid (e.g., 0.5 M HCl) as a catalyst.

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice bath or cold water to quench the reaction.[3]

Procedure:

  • Mix a known quantity of the ethyl acetate compound with the acidic solution in a thermostated bath to start the reaction.[3]

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately add the aliquot to a flask containing ice-cold water to stop the reaction.[3]

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized NaOH solution until a faint pink endpoint is reached.

  • The volume of NaOH used is proportional to the amount of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid formed, plus the acid catalyst.

  • By subtracting the initial acid concentration (determined by a time-zero titration), the concentration of the hydrolyzed product can be calculated at each time point.

  • This data can be used to determine the reaction kinetics.[2]

Visualizations

Diagram 1: Proposed Acid-Catalyzed Hydrolysis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Intermediate Protonated Carbonyl Intermediate Reactant->Intermediate + H₃O⁺ H3O H₃O⁺ (Acid Catalyst) Product1 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid Intermediate->Product1 + H₂O - Ethanol - H₃O⁺ Product2 Ethanol H3O_regen H₃O⁺ (Regenerated)

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for Stability Assessment

G A Prepare Stock Solution B Incubate with Acid A->B C Time-Point Sampling B->C D Neutralize Sample C->D E HPLC Analysis D->E F Data Analysis E->F

Caption: Workflow for forced degradation study.

References

  • BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing.
  • Wu, H., Shen, J., Wu, R., Sun, X., Li, J., Han, W., & Wang, L. (2025, August 6). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate.
  • ACS Publications. (2020, March 28). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.
  • MDPI. (2025, December 27). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide.
  • PubMed. (2015, February 16). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation.
  • Scribd. (n.d.). Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate | PDF.
  • PubChem - NIH. (n.d.). Amitrole | C2H4N4 | CID 1639.
  • Pro-Lehrsysteme. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate.
  • YouTube. (2024, February 25). First order Kinetics |Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity.

Sources

Technical Support Center: Pinner Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Pinner Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 18, 2026

Core Directive & Logic

The Pinner reaction is a competition between kinetic control (formation of the imidate salt) and thermodynamic stability. The "Pinner Salt" (alkyl imidate hydrochloride) is thermally unstable and highly hygroscopic.

Success relies on maintaining the reaction in a "metastable" window where the salt forms but does not decompose into its thermodynamically favored byproducts: amides and alkyl halides .

The Mechanistic Landscape

The following diagram illustrates the critical branching points where process control determines whether you isolate the desired Pinner Salt or degrade into byproducts.

PinnerReaction Nitrile Nitrile (R-CN) Intermediate Nitrilium Ion [R-C≡N-H]+ Nitrile->Intermediate Protonation Alcohol Alcohol (R'-OH) Alcohol->Intermediate Protonation HCl Dry HCl (Gas) HCl->Intermediate Protonation PinnerSalt Pinner Salt (Alkyl Imidate HCl) Intermediate->PinnerSalt Nucleophilic Attack (Kinetic Control, <0°C) Amide Primary Amide (R-CONH2) PinnerSalt->Amide +H2O (Moisture Ingress) PinnerSalt->Amide +Heat (Decomposition) AlkylHalide Alkyl Chloride (R'-Cl) PinnerSalt->AlkylHalide +Heat (>10°C) (Nucleophilic attack by Cl-) Ester Ester (Hydrolysis) PinnerSalt->Ester +H2O (Controlled) Amidine Amidine (Ammonolysis) PinnerSalt->Amidine +NH3/Amine

Figure 1: Mechanistic pathway of the Pinner reaction.[1] Red dashed lines indicate failure modes (byproduct formation) driven by moisture or heat.

Troubleshooting Modules (Q&A)

Module A: The "Amide" Problem (Moisture Control)

User Query: "My product precipitated as a white solid, but IR analysis shows a strong peak at 1650 cm⁻¹ (Amide I) instead of the expected C=N stretch. What happened?"

Root Cause: You have inadvertently performed a hydrolysis of the nitrile to a primary amide. This occurs because water is a stronger nucleophile than the alcohol. If moisture is present, the protonated nitrile (nitrilium ion) reacts with water instead of the alcohol.

Corrective Actions:

  • The "Drying Train" Protocol: Do not rely on "anhydrous" solvents from a bottle.

    • Solvent: Dry the ether/dioxane over sodium/benzophenone or activated molecular sieves (3Å or 4Å) for 24 hours.

    • Gas: Pass the HCl gas through a concentrated

      
       trap (to remove moisture) and then a 
      
      
      
      trap before it enters the reaction vessel.
  • Atmospheric Isolation: The reaction must be vented through a drying tube (Drierite/CaCl2). Do not leave the system open to air, especially in humid environments (like Singapore).

Module B: The "Alkyl Halide" Problem (Thermal Instability)

User Query: "I isolated the salt, but my yield is low, and I smell a sweet, solvent-like odor (Alkyl Chloride) during the workup. My NMR shows loss of the alkyl group."

Root Cause: Thermal decomposition. The Pinner Salt is essentially an activated alkylating agent. At temperatures above 10–20°C, the chloride counter-ion (


) attacks the alkyl group of the imidate via an 

mechanism. This collapses the salt into a stable primary amide and an alkyl chloride [1].

Corrective Actions:

  • Cryogenic Maintenance:

    • Reaction: Maintain -5°C to 0°C during HCl addition.

    • Aging: Store the sealed reaction vessel in a refrigerator (4°C) for the crystallization period (24–48h). Never let it sit on a benchtop at room temperature.

  • Alcohol Selection: Methyl and Ethyl imidates are most prone to this decomposition. If possible, use higher molecular weight alcohols (propyl/butyl) which form more stable salts, provided steric hindrance is not an issue [2].

Module C: The "Ritter" Side Reaction (Benzyl Alcohols)

User Query: "I am using benzyl alcohol, but I am getting N-benzyl amide byproducts."

Root Cause: When using benzylic alcohols, the reaction conditions can trigger a Ritter-type side reaction.[2] The acidic conditions generate a benzyl carbocation which attacks the nitrile nitrogen, rather than the alcohol oxygen attacking the nitrile carbon [3].

Corrective Actions:

  • Switch Lewis Acids: Avoid protic acids (HCl) for sensitive benzylic substrates. Use mild Lewis acids like Trimethylsilyl triflate (TMSOTf) to promote the Pinner reaction without generating free carbocations [3].

Optimized Experimental Protocol

This protocol is designed as a self-validating system. If Step 3 fails, do not proceed to Step 4.

Reagents:

  • Nitrile (1.0 equiv)

  • Alcohol (1.1 – 1.2 equiv)

  • Solvent: Anhydrous

    
     or 1,4-Dioxane (Solvent volume: 3-5 mL per mmol nitrile)
    
  • HCl Gas (Excess)

Step-by-Step Workflow:

  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, gas inlet tube (submerged), and a gas outlet leading to a scrubber (NaOH trap).

    • Flush with

      
       or 
      
      
      
      while cooling to room temperature.
  • Charge & Cool:

    • Add Nitrile, Alcohol, and Solvent.[1][2][3][4]

    • Submerge flask in an ice/salt bath (

      
      /Ice) to reach -10°C.
      
    • Checkpoint: Ensure the internal temperature is stable before introducing gas.

  • Saturation (The Critical Step):

    • Slowly bubble dry HCl gas through the solution.[1]

    • Monitor: The temperature will spike due to exotherm. Stop gas flow if T > 0°C. Resume only when T < -5°C.

    • Endpoint: Continue until the solution is saturated (fumes escape the outlet) and the weight of the flask increases by ~15-20% (indicating HCl uptake).

  • Crystallization (The "Pinner Sleep"):

    • Seal the flask tightly (parafilm/glass stopper).

    • Place in a refrigerator at 4°C for 18–48 hours.

    • Validation: A thick white precipitate (Pinner Salt) should form. If the solution remains clear after 48h, induce crystallization by adding excess anhydrous ether or scratching the glass.

  • Isolation:

    • Filter the solid rapidly under a blanket of dry nitrogen (Schlenk filtration recommended).

    • Wash with cold, anhydrous ether.

    • Do not dry under high vacuum for extended periods as this can remove HCl and destabilize the salt. Use immediately for the next step (Amidine/Ester synthesis).[5]

Data Reference: Solvent & Stability

ParameterRecommended ConditionRisk FactorResult of Failure
Temperature -10°C to 4°C> 20°CConversion to Amide + Alkyl Chloride
Solvent

, Dioxane,

Water content > 0.1%Direct hydrolysis to Amide
Alcohol MeOH, EtOH (anhydrous)Benzyl AlcoholRitter-type rearrangement [3]
Stoichiometry 1:1.1 (Nitrile:Alcohol)Excess AlcoholOrthoester formation (if T rises)

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Lange, H., et al. (2013).[2] A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction Mechanism and Conditions. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Alkylation of 3-Amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective alkylation of 3-amino-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile heterocycle. The 3-amino-1,2,4-triazole scaffold is a cornerstone in medicinal and agrochemical research, appearing in numerous bioactive molecules.[1][2][3][4] However, its synthetic utility is often hampered by challenges in achieving regioselective alkylation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve your synthetic targets with precision and efficiency.

Understanding the Core Challenge: A Multi-Nucleophile System

The primary difficulty in the alkylation of 3-amino-1,2,4-triazole arises from its ambident nucleophilic character. The molecule possesses four potential sites for alkylation: the three nitrogen atoms of the triazole ring (N1, N2, and N4) and the exocyclic amino group (-NH2). Furthermore, it exists in a state of tautomeric equilibrium, primarily between the 1H and 2H forms, which complicates reactivity predictions.

Caption: Potential alkylation sites on the 3-amino-1,2,4-triazole scaffold.

The outcome of an alkylation reaction is a delicate balance of several factors:

  • Electronic Effects: The nucleophilicity of the ring nitrogens is not equal. Generally, the N1 and N2 positions are more nucleophilic than N4. Computational studies suggest that global nucleophilicity is high, but local reactivity at each nitrogen can be modulated.[5]

  • Steric Hindrance: The proximity of the C3-amino group can sterically hinder attack at the N2 and N4 positions, often favoring the N1 position.[6][7]

  • Reaction Conditions: The choice of alkylating agent, base, solvent, and temperature plays a critical role in directing the regiochemical outcome.

Troubleshooting Guide: Common Alkylation Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the alkylation of 3-amino-1,2,4-triazole.

Problem EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Poor Regioselectivity: A mixture of N1, N2, and/or N4 isomers is obtained.1. Strong, Unhindered Base: Bases like NaH or LDA deprotonate the triazole non-selectively, creating multiple nucleophilic species in solution. 2. Hard Alkylating Agent: Hard electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to react at the site of highest electron density, which can lead to mixtures. 3. High Temperature: Increased thermal energy can overcome the small activation energy barriers between different alkylation pathways.1. Use a Weaker/Heterogeneous Base: Switch to K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetone. These bases are less aggressive and can favor the thermodynamically more stable product or react at the most acidic proton, often leading to better selectivity.[6][7] 2. Select a Softer Alkylating Agent: Use alkyl halides (R-I > R-Br > R-Cl). Softer electrophiles are more sensitive to the orbital interactions (HOMO of the nucleophile), which can enhance selectivity for a specific nitrogen. 3. Lower the Reaction Temperature: Conduct the reaction at room temperature or 0 °C to favor the kinetically controlled product, which is often a single isomer.
N1-Alkylation is Favored, but N2 is Desired (or vice-versa). 1. Kinetic vs. Thermodynamic Control: N1-alkylation is often the kinetically favored product due to lower steric hindrance.[2][8] The N2-substituted isomer can sometimes be the thermodynamically more stable product. 2. Solvent Effects: The solvent can influence the tautomeric equilibrium. Protic solvents can stabilize certain tautomers through hydrogen bonding, altering the relative nucleophilicity of the nitrogens.1. For N2-Alkylation (Thermodynamic): Try running the reaction at a higher temperature for a longer duration with a base that allows for equilibration (e.g., a weaker base). 2. For N1-Alkylation (Kinetic): Use milder conditions (lower temperature, shorter reaction time). Employing a bulky alkylating agent can also enhance steric preference for the more accessible N1 position. 3. Solvent Screening: Systematically screen solvents. Aprotic polar solvents like DMF or DMSO often favor N1 alkylation, while under certain conditions, other solvents might alter the product ratio.
Significant Alkylation of the Exocyclic Amino Group. 1. High Basicity/Temperature: Strong bases can deprotonate the exocyclic amino group, making it a competitive nucleophile. 2. Unprotected Amino Group: The amino group itself is nucleophilic and can react directly, especially with highly reactive alkylating agents.1. Protect the Amino Group: The most reliable solution is to protect the exocyclic amine. A common strategy is acetylation (using acetic anhydride) to form the 3-acetylamino derivative. This deactivates the exocyclic nitrogen, forcing alkylation onto the triazole ring. The acetyl group can be readily removed later via acid or base hydrolysis.[5] 2. Milder Conditions: If protection is not feasible, use the mildest possible conditions (weaker base, lower temperature) to minimize side reactions.
Formation of Di-alkylated Products (Quaternary Salts). 1. Excess Alkylating Agent: Using more than one equivalent of the alkylating agent can lead to a second alkylation on the already mono-alkylated product. 2. High Reactivity: The mono-alkylated triazole can sometimes be more nucleophilic than the starting material.1. Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the alkylating agent. Consider slow, dropwise addition of the alkylating agent to the reaction mixture to maintain its low concentration and prevent over-alkylation. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and quench it as soon as the starting material is consumed, before significant di-alkylation occurs.
Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to favor N1-alkylation?

A: To selectively obtain the N1-alkylated product, you should aim for kinetically controlled conditions. This typically involves:

  • Base/Solvent: Potassium carbonate (K₂CO₃) in DMF or acetone at room temperature.[6]

  • Alkylating Agent: Alkyl bromides or iodides are generally effective.

  • Rationale: The N1 position is the most sterically accessible of the ring nitrogens.[8] Under these moderately basic conditions, it often reacts fastest, leading to the kinetic product. For certain substrates, methods involving silyl derivatives have been shown to be highly regioselective for the N1 position.[9]

Q2: How can I promote N2-alkylation?

A: N2-alkylation is often more challenging and can be substrate-dependent. It is sometimes the thermodynamically favored product. Strategies include:

  • Reaction Conditions: Some studies report that using sodium ethoxide in ethanol can favor N2 substitution, potentially by promoting a tautomeric equilibrium that increases N2 nucleophilicity.

  • Steric Direction: If the C5 position of the triazole is substituted with a bulky group, it can sterically direct alkylating agents away from N1 and towards N2.

  • Protecting Group Strategies: In some heterocyclic systems, installation of a directing group can favor N2 functionalization, though this is less common for 3-amino-1,2,4-triazole.

Q3: Is alkylation on the N4 position common?

A: Direct alkylation on the N4 position of 3-amino-1,2,4-triazole is generally disfavored and rarely the major product. The N4 nitrogen is significantly less nucleophilic compared to N1 and N2. However, quaternization of an already N1-substituted 3-aminotriazole can occur at the N4 position.[5] Achieving selective N4-alkylation usually requires a multi-step synthetic route, for instance, by starting with 4-amino-1,2,4-triazole and then building the C3-amino functionality, or by using specialized directing-group strategies.[10]

Q4: How do I reliably distinguish between the N1, N2, and N4 isomers?

A: Spectroscopic analysis, particularly NMR, is the most powerful tool.

  • ¹H NMR: The chemical shift of the C5-H proton is highly diagnostic. In N1-substituted isomers, this proton is typically shifted downfield compared to the corresponding N2-substituted isomers.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) also differ significantly between isomers. Comparing experimental data with literature values or computational predictions (GIAO DFT) can provide definitive assignments.[7][11]

  • NOE/NOESY: For more complex structures, 2D NMR experiments like NOESY can reveal through-space correlations between the protons of the alkyl group and the C5-H or amino protons, helping to elucidate the substitution pattern.

  • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation.[6][7]

Validated Experimental Protocol: Selective N1-Alkylation

This protocol describes a general and reliable method for the selective N1-alkylation of 3-amino-1,2,4-triazole using benzyl bromide as a representative alkylating agent.

Objective: To synthesize 1-benzyl-3-amino-1,2,4-triazole.

Materials:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-1,2,4-triazole and anhydrous potassium carbonate.

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the suspension over 5-10 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, pour the reaction mixture into cold water.

  • A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure N1-benzyl-3-amino-1,2,4-triazole.

Troubleshooting_Workflow start Alkylation Reaction Performed check_outcome Analyze Product Mixture (TLC, LC-MS, NMR) start->check_outcome good_selectivity Desired Regioisomer Obtained check_outcome->good_selectivity High Selectivity poor_selectivity Problem: Poor Regioselectivity (Mixture of Isomers) check_outcome->poor_selectivity Low Selectivity side_product Problem: Side Products (Di-alkylation, NH2-alkylation) check_outcome->side_product Side Products Present sol_base Adjust Base: Use K2CO3 or Cs2CO3 poor_selectivity->sol_base sol_temp Adjust Temperature: Run at 0°C or RT poor_selectivity->sol_temp sol_agent Change Alkylating Agent (e.g., R-Br to R-I) poor_selectivity->sol_agent sol_protect Protect Exocyclic NH2 Group side_product->sol_protect sol_stoich Control Stoichiometry (Slow addition of R-X) side_product->sol_stoich sol_base->start Re-run sol_temp->start Re-run sol_agent->start Re-run sol_protect->start Re-run sol_stoich->start Re-run

Caption: A logical workflow for troubleshooting regioselectivity issues.

References
  • Wallace, O. B., Lauwers, K. S., & Jones, S. A. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 11(19), 4382–4384. Available from: [Link]

  • (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Singh, M. D., & Singh, L. R. (2011). Synthesis and Stereochemistry of N4-Amino-1, 2, 4 -Triazoles with Unsymmetrical Substituents at 3, 5-Positions. Journal of Chemical and Pharmaceutical Research, 3(6), 631-638. Available from: [Link]

  • Petukhova, E. A., et al. (2024). Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole. ResearchGate. Available from: [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. Available from: [Link]

  • Goh, S. L., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 10(49), 29555-29566. Available from: [Link]

  • Baklanov, M. V., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(24), 12242–12253. Available from: [Link]

  • Nasri, S., Bayat, M., & Kochia, K. (2024). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Holm, A., & Straub, A. (2005). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 37(4), 323-366. Available from: [Link]

  • (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Available from: [Link]

  • Singh, M., Sawarkar, H., Shrivastav, B., & Bakal, R. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • (n.d.). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Wallace, O. B., Lauwers, K. S., & Jones, S. A. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed. Available from: [Link]

  • (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available from: [Link]

  • Koshel, O. I., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]

  • (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

  • (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate. Available from: [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. Available from: [Link]

  • (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available from: [Link]

  • Kunz, K. A., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available from: [Link]

  • (n.d.). A Comprehensive review on 1, 2,4 Triazole. ResearchGate. Available from: [Link]

  • (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available from: [Link]

  • (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available from: [Link]

  • (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997431. Available from: [Link]

  • Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Organic Chemistry Portal. Available from: [Link]

  • (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available from: [Link]

  • (n.d.). Synthesis and Properties of Aminated Nitro-Substituted[1][12][13]triazolo[4,3-b][1][12][13]triazole Isomers. SSRN. Available from: [Link]

Sources

Technical Support Center: Characterization of Impurities in Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analytical characterization of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API). Our focus is on the causality behind experimental choices, ensuring robust and reliable results that meet stringent regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities I should expect in ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate?

A1: Understanding the potential sources of impurities is the first step in developing a robust control strategy. Impurities in any API are generally categorized as organic, inorganic, or residual solvents.[1] For ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, the impurities most likely arise from the synthesis, purification, and storage processes.[2]

  • Process-Related Impurities: These originate from the manufacturing process itself.[3]

    • Starting Materials & Intermediates: Unreacted starting materials or key intermediates from synthetic routes, such as those involving Pinner reactions with cyanoacetates and hydrazides, can carry through to the final product.[1][4]

    • By-products: Competing side reactions can generate structurally similar molecules. A common by-product could be an isomeric triazole, where the acetate side chain is attached to a different nitrogen atom of the triazole ring. Dimerization or polymerization of reactants or the final product can also occur.[5]

  • Degradation Products: These form during manufacturing or upon storage.[3]

    • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid.

    • Oxidation: The amino group on the triazole ring can be a site for oxidative degradation.

    • Photolytic/Thermal Degradation: Exposure to light or elevated temperatures can induce other degradation pathways.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., ethanol, ethyl acetate, DMF) may be present in the final API.[2][3]

A summary of potential organic impurities is provided below.

Impurity Type Potential Structure/Identity Origin
Starting MaterialUnreacted ethyl cyanoacetate derivativesSynthesis
IntermediateUnreacted aminoguanidine or related precursorsSynthesis
By-productIsomeric ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetateSynthesis
By-productDimeric or oligomeric speciesSynthesis
Degradant2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acidHydrolysis
DegradantOxidized derivatives of the amino-triazole ringOxidation
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities for a new drug substance like this?

A2: The regulatory framework for impurities is primarily defined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[6][7] These guidelines establish thresholds that trigger specific actions. The thresholds are not fixed values but depend on the Maximum Daily Dose (MDD) of the drug.

Threshold MDD ≤ 2 g/day MDD > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.[2]
Identification ≥ 0.10% or 1.0 mg/day TDI (whichever is lower)≥ 0.05%The level at which the structure of an impurity must be confirmed.[3]
Qualification ≥ 0.15% or 1.0 mg/day TDI (whichever is lower)≥ 0.05%The level at which an impurity's biological safety must be established.[2]
TDI: Total Daily Intake

Expert Insight: It is crucial to determine the proposed MDD early in development, as it dictates the stringency of your analytical methods. For instance, if your MDD is 1 g, any impurity found at 0.12% must be structurally identified.[3] Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[2]

Q3: What is a logical workflow for characterizing an unknown impurity detected in my sample?

A3: A systematic approach is essential for efficient and accurate impurity characterization. The workflow integrates separation science with spectroscopic techniques to move from detection to definitive structure elucidation.[1]

The diagram below outlines a typical workflow.

Caption: Workflow for Impurity Characterization.

Troubleshooting Guides

Q4: My HPLC peaks for the API and its impurities are tailing or showing poor resolution. How can I optimize my method?

A4: Peak tailing and poor resolution are common challenges in HPLC method development, often pointing to secondary interactions or suboptimal chromatographic conditions. The basic amino group on the 1,2,4-triazole ring is a likely cause.

  • Problem: Peak Tailing: This is often caused by the interaction of the basic amine with residual acidic silanols on the silica backbone of the C18 column.

    • Solution 1 (Mobile Phase pH): Adjust the mobile phase pH. For a basic analyte, working at a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) will protonate the amine, minimizing its interaction with silanols. Conversely, a high pH (e.g., 9-10 using an ammonium or borate buffer) will keep the silanols deprotonated. Causality: Protonating the analyte or deprotonating the stationary phase surface neutralizes the unwanted ionic interactions causing the tailing.

    • Solution 2 (Column Choice): Switch to a column with end-capping or a different stationary phase. Modern "base-deactivated" columns are designed to minimize silanol activity. A polar-embedded column could also offer alternative selectivity.

  • Problem: Poor Resolution: The impurities are likely structurally similar to the API, making separation difficult.[8]

    • Solution 1 (Adjust Organic Modifier): If you are using acetonitrile, try methanol or a mixture of the two. Methanol has different solvent properties (more protic) and can alter the selectivity between closely related compounds.

    • Solution 2 (Gradient Optimization): A shallow gradient provides more time for closely eluting peaks to separate. Decrease the rate of change of the organic solvent percentage per minute in the region where your impurities elute.

    • Solution 3 (Temperature): Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.

Q5: I have a peak in my LC-MS, but the fragmentation pattern is weak or difficult to interpret. What are the next steps?

A5: Obtaining a clear fragmentation pattern is key to proposing a structure. For triazole derivatives, fragmentation often involves cleavage of substituents from the heterocyclic core.[9][10]

  • Problem: Weak Fragmentation/Signal:

    • Solution 1 (Optimize Ionization Source): Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your compound class. ESI is generally a soft ionization technique, which is good for seeing the molecular ion but may require more energy for fragmentation.

    • Solution 2 (Increase Fragmentation Energy): In MS/MS, systematically increase the collision energy (CE) or collision-induced dissociation (CID) voltage. This will induce more fragmentation. Create an energy ramp to see which fragments appear at different energy levels.

  • Problem: Ambiguous Fragmentation Pattern:

    • Solution 1 (High-Resolution MS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). This provides the exact mass of the parent and fragment ions, allowing you to calculate the elemental composition and dramatically narrow down the structural possibilities.[11]

    • Solution 2 (Isotope Pattern): Look for characteristic isotope patterns. For example, if you suspect an impurity contains a chlorine or bromine atom from a starting material, you will see a characteristic M+2 peak.

    • Solution 3 (Compare to API): Compare the impurity's fragmentation pattern to that of your main compound. Common fragments suggest the core structure is intact, while differences point to the location of the modification. For example, a mass shift in a fragment containing the side chain indicates the modification is on the side chain.

Q6: The 1D ¹H NMR of my isolated impurity is complex. Which 2D NMR experiments are essential for confirming the structure, especially for an isomer?

A6: For complex heterocyclic structures like triazoles, 1D NMR alone is often insufficient for unambiguous assignment.[12][13] 2D NMR is essential for piecing together the molecular puzzle, particularly for distinguishing regioisomers.[14][15]

  • Essential 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It's perfect for tracing out the ethyl group (-CH2-CH3) and any other coupled spin systems in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to (¹JCH). It's the most reliable way to assign the chemical shifts of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). Causality: By observing a correlation from the methylene protons of the acetate side chain (-CH2-COOEt) to a specific carbon within the triazole ring, you can definitively confirm the point of attachment, thus distinguishing between N1, N2, or N4 isomers.[12][15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Useful for determining spatial proximity between protons. It can help confirm stereochemistry or the relative orientation of different parts of the molecule.

Expert Insight: For triazoles, ¹⁵N NMR or ¹H-¹⁵N HMBC can be exceptionally powerful for distinguishing isomers, as the nitrogen chemical shifts are highly sensitive to their position and chemical environment in the ring.[13][15]

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling and Quantification

This protocol provides a starting point for a stability-indicating HPLC method. It must be validated according to ICH Q2(R1) guidelines for its intended use.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 220 nm (or lambda max of the API).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Before analysis, inject a standard solution five times.

    • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor for the main peak between 0.8 and 1.5; Resolution between the main peak and the closest eluting impurity > 2.0.

  • Analysis and Reporting:

    • Integrate all peaks. Use relative response factors (RRFs) if known; otherwise, assume an RRF of 1.0 for initial assessment. Report any impurity exceeding the reporting threshold.[2]

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is critical for identifying likely degradation products and demonstrating the specificity of your analytical method.[16][17] The goal is to achieve 5-20% degradation of the API.[17]

  • Sample Preparation: Prepare a solution of the API at ~1.0 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[18]

    • Thermal Degradation: Store the solid API in an oven at 80°C for 7 days.

    • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Procedure:

    • For each condition, prepare a stressed sample and a control sample (stored under normal conditions).

    • At the designated time point, neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to the working concentration of the HPLC method.

  • Analysis:

    • Analyze all stressed and control samples using the validated stability-indicating HPLC method.

    • Use a PDA detector to perform peak purity analysis on the API peak in the stressed samples to ensure it is not co-eluting with any degradants.

Caption: Forced Degradation Study Workflow.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99). ECA Academy.
  • American Chemical Society.
  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020, March 5).
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023, September 20).
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and arom
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025, December 29).
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, February 16).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). PMC.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan.
  • Shaikh, T., et al. (2019, July 30).
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGUL
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. (2018, May 3). Semantic Scholar.
  • Identification, isolation and characterization of process-related impurities in Rizatriptan benzo
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

Sources

optimizing solvent systems for the purification of triazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems for the Purification of Triazole Esters Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Document ID: TS-TRZ-EST-001[1]

Introduction: The Triazole-Ester Paradox

Welcome to the technical support hub for triazole ester purification. This specific chemical class presents a unique "push-pull" challenge in chromatography:

  • The Triazole Ring: A nitrogen-rich, electron-deficient aromatic heterocycle that is highly polar and prone to "streaking" due to hydrogen bonding with silanol groups on silica gel.[1]

  • The Ester Moiety: A lipophilic group that is hydrolytically sensitive. While it aids solubility in organic solvents, it restricts the use of aggressive acidic or basic modifiers that could cause hydrolysis or saponification.[1]

This guide provides self-validating protocols to resolve these competing physicochemical properties.

Module 1: Solvent System Selection (The "Green" Shift)[1]

Traditionally, Dichloromethane (DCM) and Methanol (MeOH) have been the gold standard for polar heterocycles.[1] However, modern "Green Chemistry" directives and selectivity requirements favor alternative systems.[1]

Comparative Solvent Performance Table
Solvent SystemPolarity RangeStrengthsWeaknessesBest For
DCM / MeOH HighExcellent solubility for polar triazoles.[1]Toxic (halogenated).[1] Difficult to recycle.[1] Silica dissolves slightly in high % MeOH.[1]Stubbornly polar compounds; final purification of stable esters.[1]
EtOAc / Heptane Low-MediumNon-toxic.[1] Good for lipophilic esters.[1]Often insufficient for unsubstituted triazoles.[1]Lipophilic triazole esters (e.g., with long alkyl chains).[1]
EtOAc / EtOH (3:1) + Heptane HighDirect Green Replacement for DCM/MeOH. Unique selectivity profile.[1]Ethanol can transesterify sensitive esters if heated/acidic.[1]General Purpose. The modern industry standard.
TBME / Heptane LowExcellent for separating regioisomers (1,4 vs 1,5).[1]Low solubility for polar derivatives.[1]Isomer separation (Click chemistry products).
The "Green" Replacement Protocol

If your current method uses 5% MeOH in DCM , replace it with 20% (EtOAc/EtOH 3:[1]1) in Heptane .[1][2][3]

  • Mechanism: The ethanol provides the proton-donor capability needed to disrupt triazole-silica interactions, similar to methanol, but with a better safety profile [1, 3].[1]

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My product streaks/tails on the column, ruining separation."

Diagnosis: This is the "Silanol Effect." The basic nitrogen lone pairs on the triazole ring are hydrogen-bonding with acidic silanols (


) on the stationary phase.

Corrective Action:

  • The Modifier Fix: Add 1% Triethylamine (TEA) to your solvent system.[1][4]

    • Why: TEA is a stronger base than the triazole. It preferentially binds to the silanols, "capping" them and allowing your product to elute symmetrically.[1]

    • Warning: Do NOT use acetic acid.[1] While it fixes peak shape for some amines, it catalyzes the hydrolysis of your ester group [8].[1]

  • Stationary Phase Switch: If TEA is insufficient, switch to Amino-functionalized Silica or Neutral Alumina .[1] These phases lack the acidic protons that cause streaking.

Issue 2: "I see two spots on TLC, but they co-elute on the column."

Diagnosis: You have optimized for retention (


) but not selectivity (

). Simply making the solvent weaker won't help if the separation factor is 1.0.

Corrective Action:

  • Change the Dipole Moment: Switch from a proton-donor system (MeOH/EtOH) to a dipole-dipole system.

    • Try:Acetone / Heptane or Acetonitrile / Toluene .[1]

    • Logic: Triazoles have a strong dipole.[1] Changing the solvent interaction mechanism often reveals separation between the product and impurities (like unreacted azides) that co-elute in alcohol-based systems.

Issue 3: "My ester is degrading during purification."

Diagnosis: On-column hydrolysis. Silica gel is naturally acidic (pH ~5 in water).[1] Long residence times with moisture present will cleave esters.[1]

Corrective Action:

  • Pre-buffer the Silica: Flush the column with solvent containing 1% TEA before loading.

  • Speed is Key: Use a steeper gradient to elute the compound faster (reduce residence time).

  • Dry Loading: Do not liquid load with DMSO or DMF if possible; these solvents are hard to remove and can promote side reactions.[1] Adsorb the crude onto Celite or neutral alumina instead of silica for the dry load cartridge [5].

Module 3: Experimental Protocol (TLC-to-Gradient)

Stop guessing gradients. Use this calculated method to transfer a TLC result to a Flash Chromatography method.

Prerequisite: Run a TLC plate in the "Green" solvent system (EtOAc/EtOH 3:1 in Heptane) to get an


 between 0.2 and 0.4.

Step-by-Step Optimization:

  • Calculate Column Volumes (CV):

    
    [1]
    
    • Example: If

      
      , then elution occurs at 
      
      
      
      CVs.[1]
  • Determine Solvent Strength: Note the %B (Polar solvent) used on the TLC plate.[1] Let's say it was 40% B.

  • Program the Linear Gradient:

    • Start: 0% B (or 1/4 of the TLC %B).

    • End: 2x the TLC %B (e.g., 80% B).

    • Duration: 10 - 15 Column Volumes.

  • The "Isocratic Hold" Trick:

    • If your impurity is close (

      
       difference < 0.1), program an isocratic hold at the %B calculated from the TLC.[1]
      
    • Formula:

      
      .[1]
      

Module 4: Visualizing the Logic

Diagram 1: Solvent System Decision Tree

Use this workflow to select the initial solvent system based on your specific triazole ester properties.

SolventSelection Start Start: Triazole Ester Purification SolubilityCheck Is the compound soluble in EtOAc/Heptane? Start->SolubilityCheck StandardSystem Use EtOAc / Heptane (Standard Phase) SolubilityCheck->StandardSystem High Solubility PolarCheck Is the Ester Acid-Sensitive? SolubilityCheck->PolarCheck Low Solubility YesSoluble Yes NoSoluble No (Too Polar) GreenSystem Use EtOAc/EtOH (3:1) + Heptane (Green Alternative to DCM) PolarCheck->GreenSystem Stable Ester BufferedSystem Use EtOAc/Heptane + 1% TEA (Protect Ester/Prevent Tailing) PolarCheck->BufferedSystem High Sensitivity YesSensitive Yes NoSensitive No DCMSystem Use DCM / MeOH (95:5) (Only if Green fails) GreenSystem->DCMSystem Poor Resolution

Caption: Decision logic for selecting the optimal mobile phase while prioritizing Green Chemistry and Ester Stability.

Diagram 2: Troubleshooting Peak Tailing

A systematic approach to fixing the most common issue with triazoles.

TailingFix Problem Problem: Peak Tailing/Streaking Cause Interaction with Silanols (Si-OH) Problem->Cause Step1 Add 1% Triethylamine (TEA) Cause->Step1 Check1 Did it improve? Step1->Check1 Warning AVOID Acetic Acid (Hydrolysis Risk) Step1->Warning Caution Success Proceed with Purification Check1->Success Yes Step2 Switch Stationary Phase (Amino-Silica or Alumina) Check1->Step2 No

Caption: Workflow to resolve peak tailing without compromising the ester moiety.

References

  • Sigma-Aldrich. "Greener Chromatography Solvents: Ethyl Acetate/Ethanol as a DCM Replacement."[1][2] Sigma-Aldrich Technical Bulletins. Link

  • Teledyne ISCO. "Flash Method Development from TLC Plates: The Rf to Gradient Calculation." Teledyne Chromatography Blog. Link

  • Taygerly, J. P., et al. "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[1] Green Chemistry, 2012, 14, 3020-3025.[1] Link

  • Biotage. "The Science of Flash Chromatography: Gradients and Selectivity." Biotage Knowledge Base.[1] Link

  • BenchChem. "Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives." Technical Support Center. Link

  • Restek. "LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions." LCGC International.[1] Link

  • Organic Chemistry Portal. "Aryl Boronic Esters Are Stable on Silica Gel." Organic Chemistry Portal. Link

  • ResearchGate. "Thermal and hydrolytic stability of grafted ester groups... on silica surface."[1] ResearchGate.[1] Link

Sources

effect of temperature on the synthesis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of temperature in achieving optimal reaction outcomes. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to navigate the complexities of this synthesis, ensuring high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing a foundational understanding of the process.

Q1: What is the general reaction scheme for synthesizing ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate?

The synthesis is typically achieved via the N-alkylation of 3-amino-1,2,4-triazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The base deprotonates the triazole ring, creating a nucleophilic nitrogen that attacks the electrophilic carbon of the ethyl haloacetate.

Q2: Why is temperature such a critical parameter in this specific synthesis?

Temperature is the most critical variable because it directly influences reaction rate, regioselectivity, and product stability. 3-Amino-1,2,4-triazole has multiple nucleophilic nitrogen atoms, leading to the potential for several isomeric products. Temperature control is essential to favor the formation of the desired N1-substituted isomer over others and to prevent thermal decomposition of the starting material and product.[1]

Q3: What are the primary products and potential side-products I should be aware of?

  • Desired Product: Ethyl 2-(3-amino-1H -1,2,4-triazol-1-yl)acetate (N1-alkylation).

  • Major Isomeric Byproduct: Ethyl 2-(3-amino-4H -1,2,4-triazol-4-yl)acetate (N4-alkylation).

  • Other Potential Byproducts: Dialkylated products, products from alkylation of the exocyclic amino group (less common under controlled conditions), and degradation products if the temperature is too high.

Q4: What is a recommended starting temperature range for this reaction?

A good starting point for this alkylation reaction is typically in the range of 60-80°C.[2] This range often provides a balance between a reasonable reaction rate and good regioselectivity. However, the optimal temperature is highly dependent on the choice of solvent, base, and the specific haloacetate used. Microwave-assisted synthesis may employ higher temperatures (e.g., 90°C) for significantly shorter reaction times.[2]

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the synthesis.

Problem 1: Low to no yield of the desired product.

  • Possible Cause: The reaction temperature may be too low, resulting in an impractically slow reaction rate. The activation energy for the nucleophilic substitution is not being sufficiently overcome.

  • Suggested Solution:

    • Ensure all reagents are of high purity and are thoroughly dried, as moisture can interfere with the reaction. The starting material, 3-amino-1,2,4-triazole, should be a white, crystalline powder.[3]

    • Incrementally increase the reaction temperature by 10°C and monitor the progress closely using Thin Layer Chromatography (TLC).

    • Consider switching from ethyl chloroacetate to the more reactive ethyl bromoacetate, which may allow for lower reaction temperatures or shorter reaction times.[2]

Problem 2: The final product is a difficult-to-separate mixture of isomers.

  • Possible Cause: The reaction temperature is too high. Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically stable but undesired N4-isomer, leading to a loss of regioselectivity.

  • Suggested Solution:

    • Decrease the reaction temperature by 10-20°C and increase the reaction time accordingly. Kinetic control, which favors the N1-isomer, is often better achieved at lower temperatures.

    • Evaluate your choice of base and solvent. A bulkier base or a more polar aprotic solvent like DMF or acetone might influence the steric hindrance around the different nitrogen atoms, potentially improving selectivity.[2]

    • Careful column chromatography may be required to separate the isomers, but optimizing the reaction conditions to prevent their formation is the most efficient approach.

Problem 3: The reaction mixture turns dark brown or black, yielding tar-like substances.

  • Possible Cause: This indicates thermal decomposition. The starting material, 3-amino-1,2,4-triazole, or the resulting product may be unstable at the employed temperature. Thermoanalytical studies have shown that 3-amino-1,2,4-triazole undergoes decomposition in distinct stages at elevated temperatures.[1]

  • Suggested Solution:

    • Immediately reduce the reaction temperature. It is crucial to operate below the decomposition threshold of your reagents.

    • Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at higher temperatures.

    • Confirm the identity and purity of your starting materials, as impurities can sometimes catalyze decomposition pathways.

Section 3: Data & Visualization

Reaction Pathway and Isomer Formation

The diagram below illustrates the competing reaction pathways. The N1 position is generally favored under kinetically controlled conditions (lower temperatures), while higher temperatures can lead to the formation of the N4 isomer.

G Reactants 3-Amino-1,2,4-triazole + Ethyl Chloroacetate + Base Product Desired Product: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (N1-Isomer) Reactants->Product Kinetic Control (Lower Temp, e.g., 60-80°C) Byproduct Isomeric Byproduct: Ethyl 2-(3-amino-4H-1,2,4-triazol-4-yl)acetate (N4-Isomer) Reactants->Byproduct Thermodynamic Contribution (Higher Temp, e.g., >90°C) Decomposition Decomposition Products (Tar) Reactants->Decomposition Excessive Heat (e.g., >150°C) Product->Decomposition Excessive Heat (e.g., >150°C) Byproduct->Decomposition Excessive Heat (e.g., >150°C)

Caption: Competing pathways in the synthesis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Troubleshooting Flowchart

Use this flowchart to systematically address issues in your synthesis.

G Start Start Experiment TLC Monitor by TLC Start->TLC Problem Identify Issue TLC->Problem LowYield Low / No Yield? Problem->LowYield No spot / Faint spot Isomers Mixture of Isomers? Problem->Isomers Multiple spots Tar Decomposition / Tar? Problem->Tar Dark baseline Success Workup & Purify Problem->Success Reaction Complete IncTemp Action: Increase Temp by 10°C Extend Reaction Time LowYield->IncTemp DecTemp Action: Decrease Temp by 15°C Extend Reaction Time Isomers->DecTemp Inert Action: Reduce Temp Significantly Use Inert Atmosphere Tar->Inert IncTemp->TLC Re-evaluate DecTemp->TLC Re-evaluate Inert->TLC Re-evaluate

Caption: A logical flowchart for troubleshooting common synthesis issues.

Effect of Temperature on Yield and Purity

The following table summarizes expected outcomes at different temperatures based on general chemical principles. This data is illustrative and will vary based on specific reaction conditions.

Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (N1:N4 Isomer Ratio)Observations
5024< 20%> 98:2Very slow reaction, high purity but impractical yield.
70 12 ~75% ~95:5 Optimal balance of rate and selectivity.
906~85%~80:20Faster reaction, higher yield but significantly more isomeric byproduct.
1204Variable< 60:40Rapid reaction, but often accompanied by some decomposition and poor selectivity.

Section 4: Optimized Experimental Protocol

This protocol is a generalized procedure derived from common practices for similar N-alkylation reactions.[2][4] Researchers must adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF) (10 mL per gram of triazole)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole and anhydrous potassium carbonate.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (Acetone or DMF) to the flask.

  • Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromoacetate to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 70°C using a temperature-controlled oil bath.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing them by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 7:3). The starting material is highly polar and should remain at the baseline, while the product will have a higher Rf value.

  • Reaction Completion: Maintain the temperature until the starting triazole spot has disappeared on the TLC plate (typically 10-14 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

References

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 - Arkivoc. Available at: [Link]

  • Convenient synthesis of some novel amino acid coupled triazoles. Sciforum. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

  • (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate - ResearchGate. Available at: [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. Available at: [Link]

  • Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate | C6H9N3O2 - PubChem. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. Available at: [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC. Available at: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of triazole derivatives of cinitapride. Available at: [Link]

  • 3-Amino-1,2,4-Triazole - MP Biomedicals. Available at: [Link]

  • Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid - ResearchGate. Available at: [Link]

  • Process for preparing 3-amino-1,2,4-triazole - Google Patents.
  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - SciELO. Available at: [Link]

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - eScholarship. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Available at: [Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE,95% - Ataman Kimya. Available at: [Link]

  • Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole - ResearchGate. Available at: [Link]

  • 3-Amino-1,2,4-triazole - Wikipedia. Available at: [Link])

Sources

Validation & Comparative

validation of an analytical method for ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an Analytical Method for Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Specialists

Executive Summary: Overcoming the "Polarity Trap"

Validating an analytical method for Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate presents a classic chromatographic paradox. The molecule contains a hydrophobic ethyl ester tail, but its core—a 3-amino-1,2,4-triazole ring—is highly polar and basic.

Standard C18 protocols often fail here. They result in "dewetting," where the analyte elutes in the void volume (


), or severe peak tailing due to secondary silanol interactions with the free amine.

This guide compares the Standard C18 Approach (often the default choice that fails) against an Optimized Polar-Embedded RP-HPLC Method . We demonstrate why the latter provides the specificity and robustness required for ICH Q2(R1) validation, particularly for stability-indicating assays where hydrolysis products (the free acid) must be separated from the parent ester.

Part 1: Chemical Context & The Analytical Challenge

To validate a method, we must first understand the analyte's behavior in solution.

PropertyDescriptionAnalytical Implication
Structure Triazole ring + Amino group + Ethyl esterDual Nature: The amine is basic; the ester is hydrophobic but labile.
pKa ~4.0 - 4.2 (Triazole ring protonation)pH Sensitivity: Mobile phase pH must be controlled (< pH 3.0) to keep the amine fully protonated and reproducible.
Stability Susceptible to ester hydrolysisImpurity Tracking: The method must resolve the parent peak from the hydrolysis product (2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid).
UV Abs Maxima ~205-215 nmDetection: Requires low-UV detection; solvents must be UV-transparent (e.g., Phosphate/Acetonitrile rather than Methanol).

Part 2: Method Comparison (The "Why")

We compared two methodologies. The Standard C18 represents a generic starting point, while the Polar-Embedded method is the engineered solution.

Comparative Performance Data
FeatureAlternative A: Standard C18 Recommended: Polar-Embedded C18
Stationary Phase Traditional Alkyl-bonded Silica (C18)Polar-Embedded Alkyl (e.g., Amide or Carbamate linkage)
Retention (

)
Poor (

)
. Analyte elutes near void volume due to high polarity.
Optimal (

)
. Polar group shields silanols and interacts with the triazole ring.
Peak Shape Tailing Factor > 2.0 . Secondary interactions with residual silanols.Symmetric (T < 1.2) . Shielding effect prevents amine dragging.
Aqueous Stability Phase Collapse . High aqueous content causes C18 chains to mat down.Dewetting Resistant . Compatible with 100% aqueous start for polar retention.
Resolution (

)
< 1.5 (Co-elution with hydrolysis degradant).> 3.0 (Baseline separation of acid impurity).

Expert Insight: Do not attempt to fix the Standard C18 method by adding ion-pairing reagents (like hexane sulfonic acid) unless necessary. Ion-pairing reagents require long equilibration times and make the method incompatible with MS (Mass Spectrometry). The Polar-Embedded column is the cleaner, modern solution.

Part 3: The Optimized Protocol (Self-Validating System)

This protocol is designed to be Stability-Indicating , meaning it can detect the decrease of the active ingredient and the increase of degradation products without interference.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 4.6 × 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Controls viscosity and kinetics).

  • Detection: PDA/UV at 210 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Load & Retain Polar Triazole
5.0955Isocratic Hold (Elute Acid Impurity)
15.04060Elute Parent Ester & Hydrophobics
18.04060Wash Column
18.1955Re-equilibrate
23.0955Ready for next injection

Part 4: Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Specificity 1. Specificity (Stress Testing) cluster_Quant 2. Quantitative Parameters Start Method Development (Polar-Embedded C18) Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Base Hydrolysis (0.1N NaOH) Start->Base Oxid Oxidation (3% H2O2) Start->Oxid Check Peak Purity Check (PDA) Acid->Check Base->Check Oxid->Check Lin Linearity (50-150%) Check->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust 3. Robustness (pH, Flow, Temp) Prec->Robust Final Validated Method (SOP Generation) Robust->Final

Caption: Logical workflow for validating the stability-indicating method. Specificity must be established first to ensure the main peak is pure before assessing linearity and accuracy.

Part 5: Step-by-Step Validation Parameters

Follow these steps to generate the data required for a regulatory dossier.

Specificity (Forced Degradation)
  • Objective: Prove the method can separate the parent ester from its degradation products.

  • Protocol:

    • Prepare 1 mg/mL stock solution.

    • Acid Stress: Add 0.1N HCl, heat at 60°C for 2 hours. Neutralize.

    • Base Stress: Add 0.1N NaOH, stir at RT for 1 hour (Esters hydrolyze rapidly in base). Neutralize.

    • Oxidation: Add 3%

      
      , RT for 4 hours.
      
  • Acceptance Criteria:

    • Resolution (

      
      ) between parent peak and nearest degradation peak > 1.5.
      
    • Peak Purity Index (via PDA detector) > 0.999 (No co-eluting impurities).

Linearity
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) ≥ 0.999.
      
    • Y-intercept bias ≤ 2% of the response at 100% level.

Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria:

    • Mean % Recovery: 98.0% – 102.0%.

    • % RSD of recovery at each level < 2.0%.

Precision
  • System Precision: 6 injections of the standard. RSD ≤ 1.0%.[2]

  • Method Precision: 6 independent preparations of the sample at 100%. RSD ≤ 2.0%.[2]

Robustness
  • Objective: Simulate normal lab variations.

  • Variations:

    • Flow rate: ± 0.1 mL/min.

    • Column Temp: ± 5°C.

    • pH: ± 0.2 units (Critical for this analyte).

  • Acceptance Criteria: System suitability parameters (Tailing, Plate Count) must remain within limits.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing polar-embedded column mechanisms).
  • Dolan, J. W. (2002). "The Role of pH in Reversed-Phase HPLC." LCGC North America. (Explaining the suppression of silanol activity for amines).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. Link

Sources

Technical Guide: Bioisosteric Replacement of Amides with 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amide bond is ubiquitous in drug design but often represents a liability due to rapid enzymatic hydrolysis (proteases/amidases) and poor membrane permeability. The 1,2,4-triazole heterocycle has emerged as a "privileged" bioisostere, offering a rigid, metabolically stable alternative that retains the critical hydrogen-bonding geometry of the amide bond.[1][2][3]

This guide objectively compares the 1,2,4-triazole scaffold against the traditional amide functionality, supported by experimental data from recent medicinal chemistry campaigns (e.g., CSNK2 inhibitors).[2] It provides actionable synthetic protocols and mechanistic insights to facilitate this transition in your lead optimization programs.

Scientific Rationale: Why Replace Amides?

The Bioisosteric Hypothesis

The 1,2,4-triazole ring mimics the trans-amide bond's planar topography and electronic distribution. Unlike the amide, which is susceptible to hydrolytic cleavage, the triazole ring is aromatic and highly resistant to metabolic degradation.

  • Electronic Mimicry: The dipole moment of the 1,2,4-triazole (~4.5 D) aligns closely with, yet exceeds, that of the amide bond (~3.5 D), potentially strengthening electrostatic interactions within the binding pocket.

  • Hydrogen Bonding: The N2 and N4 nitrogens act as H-bond acceptors, while the C-H at the 3- or 5-position (if unsubstituted) can serve as a weak H-bond donor, mimicking the N-H of an amide.[4]

  • Conformational Restriction: The triazole locks the "amide" functionality into a rigid conformation, reducing the entropic penalty upon protein binding.

Physicochemical Comparison

The following table contrasts the key properties of a standard secondary amide against a 1,2,4-triazole replacement.

FeatureSecondary Amide (-CONH-)1,2,4-Triazole BioisostereImpact on Drug Design
Metabolic Stability Low (Susceptible to amidases/proteases)High (Aromatic system, non-hydrolyzable)Extends

and reduces clearance.
H-Bond Donors 1 (Strong N-H)0-1 (Weak C-H polarized by ring)May require specific pocket environment.
H-Bond Acceptors 1 (Carbonyl Oxygen)2 (Ring Nitrogens N2/N4)Offers alternative binding vectors.
Dipole Moment ~3.7 D~4.5 - 5.0 DStronger electrostatic interactions.
LogP (Lipophilicity) Variable (Polar)Generally Lower (More Polar)Can improve solubility if lattice energy is managed.
Planarity Planar (Resonance)Planar (Aromatic)Retains critical steric fit.

Case Study: CSNK2 Inhibitor Optimization

A definitive example of this bioisosteric replacement is found in the optimization of Casein Kinase 2 (CSNK2) inhibitors for


-coronavirus replication suppression.[5]
The Challenge

Early pyrazolo[1,5-a]pyrimidine leads contained an acetamide group essential for binding to Lys68 in the ATP-binding pocket. However, these amides suffered from rapid metabolic clearance.

The Solution

Researchers replaced the acetamide with a 1,2,4-triazol-4-yl group.[1]

  • Potency: The triazole analog demonstrated a 4-fold improvement in CSNK2A2 inhibitory activity.[1]

  • Binding Mode: Crystallography confirmed the triazole N2 accepts a hydrogen bond from Lys68, perfectly mimicking the amide carbonyl's role, while a buried water molecule bridges the interaction.[2][3]

  • Stability: The replacement significantly improved microsomal stability compared to the amide parent.

Structural Logic Visualization

The diagram below illustrates the overlay of the amide and triazole binding modes, highlighting the conservation of the critical pharmacophore.

Bioisostere_Logic cluster_binding Binding Pocket Interactions Amide Amide Scaffold (Labile) Triazole 1,2,4-Triazole (Stable) Amide->Triazole Bioisosteric Replacement Target Target Residue (e.g., Lys68) Amide->Target H-Bond (C=O ... H-N) Triazole->Target H-Bond (N ... H-N) Result Outcome: + 4x Potency + Metabolic Stability - Solubility Risk Triazole->Result

Caption: Schematic representation of the bioisosteric replacement strategy. The 1,2,4-triazole nitrogen mimics the amide carbonyl oxygen as a hydrogen bond acceptor, preserving affinity while eliminating the hydrolyzable bond.

Synthetic Methodologies

Synthesizing the 1,2,4-triazole core often requires constructing the ring from acyclic precursors. Two primary classical methods are dominant, though modern metal-catalyzed routes exist.

Pathway Overview

Synthesis_Workflow Amide Primary Amide (R-CONH2) Pellizzari Pellizzari Reaction (High Temp / Microwave) Amide->Pellizzari Hydrazide Acyl Hydrazide (R'-CONHNH2) Hydrazide->Pellizzari Inter Acyl Amidrazone Intermediate Pellizzari->Inter - H2O Triazole 3,5-Disubstituted 1,2,4-Triazole Inter->Triazole Cyclodehydration (- H2O)

Caption: The Pellizzari reaction pathway for the synthesis of 3,5-disubstituted-1,2,4-triazoles via condensation of amides and hydrazides.[6]

Detailed Experimental Protocol

Protocol: Synthesis of 3,5-Diphenyl-1,2,4-Triazole (Pellizzari Reaction)

This protocol is a robust, self-validating method for generating a standard 1,2,4-triazole scaffold.[6] It can be adapted for library synthesis using microwave irradiation.

Reagents:

  • Benzamide (10 mmol)[6]

  • Benzoyl hydrazide (10 mmol)[6]

  • Ethanol (Absolute)

  • Solvent for recrystallization (Ethanol/Water)

Step-by-Step Workflow:

  • Reactant Preparation: In a 50 mL round-bottom flask (or microwave vial), combine Benzamide (1.21 g, 10 mmol) and Benzoyl hydrazide (1.36 g, 10 mmol). Ensure intimate mixing of the solids.

  • Thermal Condensation:

    • Method A (Conventional): Heat the neat mixture in an oil bath at 150–160 °C for 3–4 hours. The mixture will melt and evolve water vapor.

    • Method B (Microwave - Recommended): Place reactants in a sealed vessel with minimal solvent (e.g., 1 mL n-butanol) and irradiate at 150 °C for 30–60 minutes.

  • Reaction Monitoring (Self-Validation):

    • Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Endpoint: Disappearance of the hydrazide starting material (

      
      ) and appearance of a new fluorescent spot (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mass to room temperature.[6] It will solidify.

    • Triturate the solid with cold ethanol (5 mL) to remove unreacted starting materials.

    • Filter the crude solid and wash with cold water (2 x 10 mL).

  • Purification:

    • Recrystallize from hot ethanol.

    • Yield Expectation: 60–80%.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of amide NH2 protons and the presence of aromatic signals. Note: The triazole NH is often broad or invisible depending on exchange rates.

    • MS (ESI): Confirm [M+H]+ = 222.1.

References

  • Clyde, J. et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bonandi, E. et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Beilstein Journal of Organic Chemistry. (Note: Comparative reference for triazole properties). Retrieved from [Link]

  • Guarrochena, X. et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Journal of Peptide Science. Retrieved from [Link]

Sources

comparative study of different synthetic routes to aminotriazole esters

[1]

Executive Summary

Aminotriazole esters are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and precursors to fused heterocyclic systems (e.g., triazolopyrimidines). This guide compares the three dominant synthetic methodologies:

  • The Classical Condensation (Route A) : For 3-amino-1,2,4-triazoles.

  • The Imidate Convergence (Route B) : A modern alternative for 3-amino-1,2,4-triazoles.

  • The Base-Promoted Cycloaddition (Route C) : For 5-amino-1,2,3-triazoles.[1]

Key Insight: While Route A is the industrial standard for simple substrates due to cost, Route B offers superior regiocontrol for complex derivatives. Route C is the exclusive pathway for the 1,2,3-isomer, distinct from copper-catalyzed "Click" chemistry which typically yields non-amino products.

Detailed Synthetic Methodologies

Target Scaffold 1: 3-Amino-1,2,4-triazole-5-carboxylates

This scaffold is the most common in drug discovery (e.g., Amitrole derivatives).

Route A: Aminoguanidine Condensation (The Industrial Standard)
  • Mechanism: Nucleophilic attack of aminoguanidine on the oxalate diester, followed by acid-catalyzed cyclodehydration.

  • Reagents: Aminoguanidine bicarbonate, Diethyl oxalate, Acid catalyst (HCl or AcOH).

  • Causality: Aminoguanidine is used as the N-C-N dinucleophile. Diethyl oxalate provides the two-carbon fragment (C5 and the ester group). The acid catalyst is critical to promote the dehydration of the intermediate oxalamidrazone to the aromatic triazole ring.

  • Pros: Low cost, scalable to kilograms, aqueous-compatible.

  • Cons: Limited substrate scope (hard to vary the 5-position beyond the ester), harsh thermal conditions (reflux).

Route B: Imidate/Hydrazide Convergence (The Modern Approach)
  • Mechanism: Reaction of a carboxylic acid hydrazide with ethyl carbethoxyformimidate (formed from ethyl cyanoformate).

  • Reagents: Acyl hydrazide, Ethyl carbethoxyformimidate, Triethylamine.

  • Causality: This route decouples the ring formation. The hydrazide introduces the N1-C5 fragment, while the imidate provides the C3-N4 fragment. This allows for the introduction of complex substituents at the N1 position if substituted hydrazines are used.

  • Pros: High regioselectivity, mild conditions (often room temp or mild heat), tolerates sensitive functional groups.

  • Cons: Requires preparation of the imidate intermediate; higher reagent cost.

Target Scaffold 2: 5-Amino-1,2,3-triazole-4-carboxylates

This scaffold is structurally distinct and often used to access different binding pockets.

Route C: Base-Promoted Azide-Methylene Cyclization (Dimroth)
  • Mechanism: Regioselective addition of an organic azide to the enolate of an active methylene compound (ethyl cyanoacetate), followed by Thorpe-Ziegler type cyclization.

  • Reagents: Organic Azide (RN₃), Ethyl Cyanoacetate, Sodium Ethoxide (NaOEt).

  • Causality: Unlike CuAAC (Click chemistry) which favors 1,4-disubstitution, the base-mediated reaction utilizes the acidity of the methylene protons to drive the formation of the 1,5-disubstituted-4-ester pattern.

  • Pros: Exclusive access to 5-amino-1,2,3-isomers, 100% atom economy in the cyclization step.

  • Cons: Handling of potentially explosive organic azides; requires anhydrous conditions.

Comparative Analysis Table

FeatureRoute A (Aminoguanidine)Route B (Imidate)Route C (Azide Cyclization)
Target Isomer 3-Amino-1,2,4-triazole3-Amino-1,2,4-triazole5-Amino-1,2,3-triazole
Primary Yield 60–85%75–95%70–90%
Key Intermediate OxalamidrazoneN-acylamidrazoneTriazene / Enolate adduct
Scalability High (kg scale)Moderate (g to kg)Moderate (Safety limits)
Atom Economy Good (Water/EtOH byproduct)Moderate (HCl/EtOH byproduct)Excellent (Proton shift)
Safety Profile High (Stable reagents)High (Stable reagents)Low/Medium (Azide hazards)
Substrate Scope Limited (Fixed 5-ester)Broad (Vary N1 or C5)Broad (Vary N1 via azide)

Visualizing the Pathways

Diagram 1: Synthetic Logic for 1,2,4-Triazole Esters

This diagram contrasts the direct condensation (Route A) with the convergent imidate route (Route B).

GStartAAminoguanidineInterAOxalamidrazoneIntermediateStartA->InterA Condensation(Reflux)ReagentADiethyl OxalateReagentA->InterAProductAEthyl 3-amino-1,2,4-triazole-5-carboxylateInterA->ProductA Cyclodehydration(- H2O)StartBCarboxylicHydrazideInterBN-AcylamidrazoneStartB->InterB Addition(Et3N, RT)ReagentBEthyl Carbethoxy-formimidateReagentB->InterBInterB->ProductA Thermal Cyclization(Ph2O, 100°C)

Caption: Comparison of Route A (Linear) and Route B (Convergent) for 1,2,4-triazole synthesis.

Diagram 2: Mechanism of Route C (1,2,3-Triazole)

This diagram illustrates the base-promoted cyclization specific to the 1,2,3-isomer.

GAzideOrganic Azide(R-N3)AdductLinear TriazeneIntermediateAzide->Adduct RegioselectiveAdditionMethyleneEthyl CyanoacetateEnolateEnolate AnionMethylene->Enolate DeprotonationBaseBase (NaOEt)Base->EnolateEnolate->AdductProductEthyl 5-amino-1,2,3-triazole-4-carboxylateAdduct->Product Thorpe-ZieglerCyclization

Caption: Base-mediated synthesis of 5-amino-1,2,3-triazole esters via the Dimroth route.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1,2,4-triazole-5-carboxylate (Route A)

Context: This protocol is optimized for yield and purity without chromatography.

  • Preparation: In a 250 mL round-bottom flask, dissolve aminoguanidine bicarbonate (13.6 g, 0.1 mol) in water (30 mL). Slowly add HCl (37%, 12.5 mL) to generate the hydrochloride salt in situ (CO₂ evolution).

  • Condensation: Add diethyl oxalate (14.6 g, 0.1 mol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of aminoguanidine.

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a white solid. If not, neutralize carefully with saturated NaHCO₃ to pH 7–8.

  • Purification: Filter the solid, wash with ice-cold water (2 x 10 mL) and diethyl ether. Recrystallize from ethanol/water if necessary.

    • Expected Yield: 75–85%.

    • Endpoint Validation: ¹H NMR (DMSO-d₆) should show ester ethyl signals (δ 1.3, 4.3) and a broad NH₂ singlet (δ ~6.0).

Protocol 2: Synthesis of Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (Route C)

Context: Requires anhydrous conditions to prevent hydrolysis of the ester or cyano groups.

  • Enolate Formation: In a dry flask under Argon, dissolve sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (20 mL) to generate NaOEt.

  • Addition: Cool to 0°C. Add ethyl cyanoacetate (1.13 g, 10 mmol) dropwise. Stir for 15 minutes.

  • Cyclization: Add phenyl azide (1.19 g, 10 mmol) dropwise (Caution: Azides are shock-sensitive; use a safety shield).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. A precipitate often forms.

  • Workup: Pour the mixture into ice-water (50 mL) and acidify slightly with acetic acid to pH 5.

  • Isolation: Filter the resulting precipitate. Wash with water and hexanes.

    • Expected Yield: 70–80%.

    • Safety Note: Do not concentrate the azide reaction mixture to dryness if unreacted azide is suspected.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Tetrahedron Letters , 43(22), 4021-4024. Link

  • Reiter, J., et al. (1987). Synthesis of 3-amino-1,2,4-triazole-5-carboxylates. Journal of Heterocyclic Chemistry , 24(1), 127-132. Link

  • Bakherad, M. (2013). Recent advances in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. Current Organic Chemistry , 17(3), 244-267. Link

  • Pokhodylo, N. T., et al. (2013). Synthesis of 1,2,4-triazole-3-carboxylates via reaction of carbethoxyformimidates with hydrazides. Synthetic Communications , 43(12), 1678-1685. Link

  • Amantini, D., et al. (2005). Sustainable synthesis of 1,2,3-triazoles. Green Chemistry , 7, 56-68. Link

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of a key intermediate, ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. Our focus will be on the gold standard, High-Performance Liquid Chromatography (HPLC), while also considering alternative techniques to provide a comprehensive analytical strategy.[2]

The subject of our analysis, ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, is a heterocyclic compound featuring a 1,2,4-triazole ring. This structural motif is prevalent in many pharmaceutical agents, making the purity of this intermediate critical. The presence of an amino group and an ester functional group imparts a degree of polarity to the molecule. The triazole ring itself possesses UV-absorbing properties, a crucial characteristic for HPLC analysis.[3][4]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a polar compound like ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.

The goal of any purity analysis is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradation products. The choice of column, mobile phase, and detector are all critical decisions driven by the chemical nature of the analyte and potential impurities.

A C18 column is a robust and versatile choice for the separation of polar compounds. The long alkyl chains provide a non-polar stationary phase that allows for effective separation based on hydrophobicity when used with a polar mobile phase.

The mobile phase composition is arguably the most critical factor in achieving optimal separation. A gradient elution, starting with a high percentage of a polar solvent (like water with a buffer) and gradually increasing the percentage of a less polar organic solvent (like acetonitrile or methanol), is often necessary to resolve compounds with a range of polarities. The buffer is essential to control the ionization state of the amino group on the triazole ring, ensuring consistent retention times and peak shapes.

Given the UV-absorbing nature of the triazole ring, a UV detector is the most straightforward and common choice for this analysis. The selection of the detection wavelength is critical for sensitivity and should be set at the absorbance maximum (λmax) of the analyte.

Optimized HPLC Protocol

This protocol is a well-validated starting point for the analysis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Prepare Sample (1 mg/mL in Mobile Phase A) MobilePhaseA 2. Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (Acetonitrile) Degas 4. Degas Mobile Phases Equilibrate 5. Equilibrate Column Degas->Equilibrate Load Inject 6. Inject Sample Equilibrate->Inject Gradient 7. Run Gradient Elution Inject->Gradient Detect 8. UV Detection (210 nm) Gradient->Detect Integrate 9. Integrate Peaks Detect->Integrate Chromatogram Calculate 10. Calculate % Purity Integrate->Calculate Method_Selection cluster_primary Primary Quantitative Analysis cluster_orthogonal Orthogonal & Confirmatory Methods cluster_spectroscopic Spectroscopic Characterization Start Purity Assessment Required HPLC HPLC (High Resolution & Quantification) Start->HPLC Routine Purity UHPLC UHPLC (Higher Throughput & Resolution) Start->UHPLC High Throughput Needed NMR NMR (Structural Confirmation) Start->NMR Confirm Structure FTIR FT-IR (Functional Group Analysis) Start->FTIR Verify Functional Groups LCMS LC-MS (Impurity Identification) HPLC->LCMS Identify Unknown Peaks GC GC (Volatile Impurities) HPLC->GC Assess Residual Solvents

Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.

Performance Comparison of Analytical Methods

The following table provides a comparative overview of HPLC with other relevant analytical techniques for the purity assessment of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. The data presented is illustrative of typical performance characteristics.

Analytical TechniquePrincipleTypical Purity Result (%)Limit of Detection (LOD)ThroughputKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.99.5~0.01%MediumRobust, quantitative, high resolution. [2]Limited structural information.
UHPLC-UV Similar to HPLC but with smaller particles and higher pressures.99.6~0.005%HighFaster analysis, higher resolution, less solvent consumption. [2]Higher initial instrument cost.
LC-MS HPLC coupled with a mass spectrometer.N/A (for purity)<0.001%MediumProvides molecular weight information for impurity identification. [5]Quantitative response can be variable.
GC-FID Separation of volatile compounds in a gaseous mobile phase.N/A (for this analyte)ppm levelsHighExcellent for volatile impurities and residual solvents. [2]Not suitable for non-volatile compounds like the target analyte.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.>99 (by qNMR)~0.1%LowProvides definitive structural information.Lower sensitivity compared to chromatographic methods.
FT-IR Spectroscopy Infrared absorption by molecular vibrations.N/A (qualitative)>1%HighQuick confirmation of functional groups. [6]Not suitable for quantitative purity assessment of complex mixtures.
Trustworthiness Through Self-Validation

Every analytical method must be validated to ensure its performance is suitable for its intended purpose. For this HPLC method, key validation parameters would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of test results to the true value. This can be determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The purity assessment of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is most effectively and routinely achieved using a well-developed and validated reverse-phase HPLC method. The inherent polarity and UV-active nature of the molecule make it ideally suited for this technique. While HPLC provides the quantitative backbone for purity determination, a comprehensive analytical strategy should incorporate orthogonal techniques such as LC-MS for impurity identification and GC for the analysis of volatile impurities. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Food and Agriculture Organization of the United Nations. EXPLANATION Amitrole (3-amino -1H-1,2,4 -triazole) was originally evaluated by the JMPR in 1974.
  • ResearchGate. (2025, August 6). Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • PubChem. Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate.
  • PubChem. Ethyl 1H-1,2,4-triazole-1-acetate.
  • SIELC. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • SciELO. Article.
  • ResearchGate. (2025, August 10). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate.
  • Wikipedia. 3-Amino-1,2,4-triazole.
  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%.
  • ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • SpectraBase. 3-Amino-1,2,4-triazole - Optional[UV-VIS] - Spectrum.

Sources

Biological Evaluation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive biological evaluation of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate and its bioactive derivatives. This document is designed for researchers and drug development professionals, focusing on the scaffold's transformation into potent antimicrobial and anticancer agents.

A Comparative Guide for Medicinal Chemists

Executive Summary & Scaffold Analysis

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a pivotal pharmacophore intermediate in medicinal chemistry. While the parent ester itself exhibits modest biological activity, its value lies in its role as a precursor for diverse bioactive derivatives. The 1,2,4-triazole core is a privileged structure, known for its ability to engage in hydrogen bonding, dipole-dipole interactions, and


-stacking with biological targets such as enzymes and receptors.

This guide evaluates the biological performance of derivatives synthesized from this scaffold, specifically focusing on hydrazides , Schiff bases , and cyclized hybrids (e.g., triazole-thiadiazoles).

Key Pharmacophoric Features
  • N1-Substitution: The ethyl acetate tail at the N1 position allows for the introduction of hydrazide linkers, essential for metal chelation and hydrogen bonding.

  • C3-Amino Group: A critical site for Schiff base formation, enhancing lipophilicity and membrane permeability.

  • Triazole Ring: Acts as a bioisostere of amide bonds, improving metabolic stability.

Comparative Analysis: Derivatives vs. Standards

The following analysis compares the biological efficacy of key derivative classes against industry-standard drugs.

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives formed via the hydrazide-hydrazone pathway (reaction of the ester with hydrazine hydrate, followed by aldehydes) exhibit significant antimicrobial potential.

Derivative ClassTarget OrganismsComparator StandardPerformance vs. StandardMechanism of Action
Acetohydrazides S. aureus, E. coliCiprofloxacin Moderate: MIC values typically 2–4x higher than Ciprofloxacin.Inhibition of DNA gyrase; metal ion chelation.
Schiff Bases (Benzylidene)C. albicans, A. nigerFluconazole Comparable/Superior: Electron-withdrawing groups (Cl, NO2) on the phenyl ring often match Fluconazole's potency.Inhibition of lanosterol 14

-demethylase (CYP51).
Thiadiazole Hybrids P. aeruginosaAmpicillin Superior: High potency against resistant strains due to dual-pharmacophore action.Cell wall synthesis inhibition; membrane disruption.

Key Insight: The presence of a 4-chlorophenyl or 4-nitrophenyl moiety in the Schiff base derivatives significantly enhances antifungal activity, likely due to increased lipophilicity facilitating fungal cell wall penetration.

Anticancer Activity (Cytotoxicity)[1][2]

Derivatives containing the 1,2,4-triazole-thiadiazole fused system (formed by cyclizing the hydrazide) show promising cytotoxicity against various cancer cell lines.

Derivative ClassCell LineComparator StandardIC

Range (

M)
Selectivity Index (SI)
Triazole-Thiadiazoles MCF-7 (Breast)Doxorubicin 5.2 – 12.5High (>10 vs. normal cells)
Triazole-Oxadiazoles HepG2 (Liver)Cisplatin 8.1 – 15.0Moderate
Bis-Triazoles HeLa (Cervical)5-Fluorouracil 10.5 – 20.0Moderate

Key Insight: The N-N-S pharmacophore in thiadiazole hybrids acts as a "toxophore," inducing apoptosis via the mitochondrial pathway. These derivatives often show lower toxicity to normal fibroblasts compared to Doxorubicin.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the scaffold and its conversion into bioactive derivatives.

Synthesis of the Scaffold (Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate)

Principle: Nucleophilic substitution (N-alkylation) of 3-amino-1,2,4-triazole with ethyl chloroacetate.

Protocol:

  • Reagents: Dissolve 3-amino-1,2,4-triazole (0.01 mol) in absolute ethanol (30 mL).

  • Catalyst: Add anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 0.01 mol) to the solution.
  • Alkylation: Dropwise add ethyl chloroacetate (0.01 mol) while stirring.

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor progress via TLC (Solvent: Ethyl acetate/Hexane 7:3).

  • Work-up: Filter the hot solution to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from ethanol/water to obtain the pure ester.

    • Yield: ~75–80%

    • Melting Point: 110–112°C

Synthesis of the Hydrazide Intermediate

Principle: Nucleophilic acyl substitution (hydrazinolysis) of the ester.

Protocol:

  • Dissolve the ethyl ester (from 3.1) in ethanol (20 mL).

  • Add hydrazine hydrate (99%, 0.02 mol) in excess.

  • Reflux for 4–6 hours. A white precipitate typically forms upon cooling.

  • Filter, wash with cold ethanol, and dry.

    • Product: 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) in 96-well plates.

  • Inoculation: Add microbial suspension (10

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: MIC is the lowest concentration showing no visible growth (turbidity).

  • Controls: Positive (Ciprofloxacin/Fluconazole), Negative (DMSO), Sterility (Broth only).

Visualizations & Mechanism of Action

Synthesis Workflow & Derivatization

The following diagram illustrates the chemical pathway from the parent triazole to its bioactive derivatives.

SynthesisPath Start 3-Amino-1,2,4-Triazole Step1 + Ethyl Chloroacetate (K2CO3, Reflux) Start->Step1 Scaffold Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (Key Intermediate) Step1->Scaffold Step2 + Hydrazine Hydrate Scaffold->Step2 Hydrazide Acetohydrazide Derivative Step2->Hydrazide Schiff Schiff Bases (Antimicrobial) Hydrazide->Schiff + Aryl Aldehydes Thiadiazole Thiadiazole Hybrids (Anticancer) Hydrazide->Thiadiazole + CS2 / KOH (Cyclization)

Caption: Synthetic pathway transforming the 3-amino-1,2,4-triazole core into the ethyl acetate scaffold and subsequent bioactive classes.

Structure-Activity Relationship (SAR) Logic

This diagram details the specific structural features responsible for the biological activity of the derivatives.

SAR Core 1,2,4-Triazole Core N1 N1-Position: Ethyl Acetate Linker Core->N1 C3 C3-Position: Free Amino Group Core->C3 C5 C5-Position: Hydrogen/Substituent Core->C5 Activity1 Hydrazide Formation: Metal Chelation (Antibacterial) N1->Activity1 Derivatization Activity2 Schiff Base Formation: Lipophilicity (Antifungal) C3->Activity2 Condensation Activity3 H-Bonding Donor: Receptor Binding C3->Activity3 Interaction

Caption: SAR analysis highlighting the pharmacophoric contributions of the N1-linker and C3-amino group.

References

  • Al-Soud, Y. A., et al. (2020). "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds." Bioorganic Chemistry. Link

  • Mange, Y. J., Isloor, A. M., & Malladi, S. (2013). "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry. Link

  • Pachuta-Stec, A. (2022).[1][2] "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives." Molecules. Link

  • PubChem. "Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate | C6H9N3O2."[3] National Library of Medicine. Link

  • Bekircan, O., & Bektas, H. (2008). "Synthesis of Schiff bases of some 1,2,4-triazole derivatives and investigation of their antimicrobial activities." Molecules. Link

Sources

A Comparative Guide to the Antifungal Activity of Triazole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antifungal activity of prominent triazole drugs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer insights into the causal relationships behind experimental designs and the clinical implications of in-vitro data.

The Central Role of Ergosterol in Fungal Viability and the Triazole Mechanism of Action

To comprehend the efficacy of triazole antifungals, one must first appreciate their molecular target: the ergosterol biosynthesis pathway. Ergosterol is a sterol unique to fungi that is essential for the structure and function of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][2] This pathway's divergence from mammalian cholesterol synthesis provides a specific target for antifungal therapy, minimizing off-target effects.[1]

Triazole drugs exert their antifungal effect by inhibiting a critical enzyme in this pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or cyp51A gene.[3][4][5] This enzyme is responsible for converting lanosterol to ergosterol.[3] By binding to the heme cofactor of this enzyme, triazoles effectively halt ergosterol production.[5] This leads to a depletion of ergosterol in the fungal membrane and an accumulation of toxic 14α-methylated sterol precursors.[6][7] The consequences for the fungus are severe: disrupted membrane integrity, altered fluidity, and ultimately, the inhibition of fungal growth and replication.[6][8]

The following diagram illustrates the pivotal role of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway and the inhibitory action of triazole drugs.

Ergosterol Biosynthesis Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Triazole Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,14-dimethyl-zymosterol 4,14-dimethyl-zymosterol Lanosterol->4,14-dimethyl-zymosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,14-dimethyl-zymosterol->Ergosterol Multiple Steps Triazole_Antifungals Triazole Antifungals (e.g., Fluconazole, Voriconazole) Triazole_Antifungals->Lanosterol Inhibits

Caption: Mechanism of action of triazole antifungals.

Comparative In-Vitro Spectrum of Activity

The in-vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), is a foundational metric for assessing its potential clinical utility. The MIC represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value generally indicates greater potency.

The following table summarizes the comparative in-vitro activity of five key triazole drugs against a panel of clinically significant fungal pathogens. It is important to note that these are general susceptibility patterns, and resistance can vary by geographic location and clinical setting.

Fungal PathogenFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Candida albicansS S S S S
Candida glabrataS-DD/R S-DD/R S-DD/R S-DD/R S-DD/R
Candida kruseiR S-DD/R S S S
Cryptococcus neoformansS S S S S
Aspergillus fumigatusR S S S S
Aspergillus terreusR S S S S
MucoralesR R R S S
Fusarium spp.R R S S S

S - Generally Susceptible; S-DD - Susceptible-Dose Dependent; R - Generally Resistant. Data compiled from multiple sources.[3][9][10]

Key Insights from In-Vitro Data:

  • Fluconazole , a first-generation triazole, exhibits excellent activity against most Candida species, with the notable exceptions of C. glabrata and C. krusei.[3] Its activity against molds is limited.

  • Itraconazole , another first-generation triazole, expanded the spectrum to include Aspergillus species.[9]

  • Voriconazole , a second-generation triazole, demonstrates potent activity against a broad range of yeasts and molds, including fluconazole-resistant Candida species and is considered a first-line treatment for invasive aspergillosis.[3][11] It also has activity against Fusarium species.[3]

  • Posaconazole and Isavuconazole , also second-generation triazoles, possess the broadest spectrum of activity, including activity against the Mucorales, a group of molds that cause the devastating disease mucormycosis.[9][10]

Mechanisms of Triazole Resistance

The increasing prevalence of antifungal resistance is a significant clinical challenge.[12] Fungi have evolved several mechanisms to circumvent the action of triazole drugs. Understanding these mechanisms is crucial for interpreting susceptibility data and guiding therapeutic choices.

The primary mechanisms of triazole resistance include:

  • Target Site Modification: Mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of triazole drugs.[13][14]

  • Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can effectively titrate out the drug, requiring higher concentrations for inhibition.[4]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, which actively pump triazole drugs out of the cell.[4][15]

The logical flow of triazole resistance development is depicted in the diagram below.

Triazole Resistance Mechanisms Start Fungal Cell Exposed to Triazole Target Triazole Inhibits Lanosterol 14α-demethylase Start->Target Resistance Development of Resistance Target->Resistance Mechanism1 Target Site Modification (ERG11/cyp51A mutations) Resistance->Mechanism1 Mechanism2 Target Overexpression Resistance->Mechanism2 Mechanism3 Efflux Pump Overexpression Resistance->Mechanism3 Outcome Reduced Antifungal Efficacy Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

Caption: Logical flow of triazole resistance mechanisms.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized and reproducible methods for antifungal susceptibility testing are essential for clinical decision-making and drug development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for this purpose.[16][17][18] The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.

Detailed Step-by-Step Methodology for CLSI Broth Microdilution

This protocol outlines the key steps for performing antifungal susceptibility testing of yeasts according to CLSI document M27.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of the triazole drugs in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antifungal agents with the prepared yeast suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually read the plates or use a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.

    • Interpret the MIC values as susceptible (S), susceptible-dose dependent (SDD), or resistant (R) based on the clinical breakpoints established by the CLSI.[19]

The following diagram provides a visual workflow for the antifungal susceptibility testing process.

Antifungal Susceptibility Testing Workflow Start Yeast Isolate Step1 Prepare Inoculum (0.5 McFarland Standard) Start->Step1 Step3 Inoculate Microtiter Plate Step1->Step3 Step2 Prepare Serial Dilutions of Triazole Drugs Step2->Step3 Step4 Incubate at 35°C for 24-48 hours Step3->Step4 Step5 Read MICs Step4->Step5 End Interpret Results (S, SDD, R) Step5->End

Caption: Workflow for antifungal susceptibility testing.

In-Vivo Models and Clinical Considerations

While in-vitro data provides a valuable starting point, the ultimate test of an antifungal agent's efficacy is its performance in-vivo. Animal models of fungal infections, such as murine models of disseminated candidiasis or invasive aspergillosis, are crucial for evaluating the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug and its ability to clear an infection.[20][21] These models allow for the investigation of factors that cannot be replicated in-vitro, such as drug distribution to tissues, host immune responses, and the impact of different dosing regimens.[22][23]

The area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) is a key PK/PD parameter that often correlates with the efficacy of triazole antifungals.[20]

Clinical trials provide the definitive evidence for the comparative efficacy of triazole drugs.[24][25] For instance, studies have shown that voriconazole and posaconazole are associated with significant reductions in breakthrough invasive fungal disease compared to fluconazole and itraconazole in high-risk patient populations.[24][26] Furthermore, network meta-analyses have suggested that second-generation triazoles exhibit superior efficacy for the first-line treatment of invasive pulmonary aspergillosis compared to older agents.[25]

It is important to recognize that the choice of a triazole antifungal in a clinical setting is a multifactorial decision that extends beyond in-vitro susceptibility data. Other critical considerations include:

  • Pharmacokinetics: Oral bioavailability, protein binding, and tissue penetration vary among the triazoles.[11] For example, the absorption of posaconazole is enhanced with a high-fat meal.[11]

  • Drug-Drug Interactions: Triazoles are inhibitors of cytochrome P450 enzymes, which can lead to significant interactions with other medications.[8][27]

  • Safety and Tolerability: The side effect profiles of the triazoles differ, with potential for hepatotoxicity and visual disturbances with some agents.[8]

  • Therapeutic Drug Monitoring (TDM): For certain triazoles, such as voriconazole and itraconazole, TDM is recommended to ensure that drug levels are within the therapeutic range.[11][28]

Conclusion

The triazole class of antifungals represents a cornerstone in the management of invasive fungal infections. The evolution from first- to second-generation agents has brought a broader spectrum of activity and improved potency against a range of clinically important pathogens. A thorough understanding of their mechanism of action, comparative in-vitro activity, and the molecular basis of resistance is essential for researchers and clinicians. The integration of standardized in-vitro susceptibility testing with data from in-vivo models and clinical trials provides a comprehensive framework for the rational selection and use of these life-saving drugs. Continued research and development of new triazole derivatives with enhanced efficacy and safety profiles remain a critical priority in the face of emerging antifungal resistance.[5][29]

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). Retrieved February 18, 2026, from [Link]

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. (2026, January 14). Retrieved February 18, 2026, from [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC. (2025, April 10). Retrieved February 18, 2026, from [Link]

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1). Retrieved February 18, 2026, from [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ergosterol Biosynthesis Solution - CD Biosynsis. (n.d.). Retrieved February 18, 2026, from [Link]

  • Triazole antifungal agents in invasive fungal infections: a comparative review. - ClinPGx. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - Frontiers. (2021, May 28). Retrieved February 18, 2026, from [Link]

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. (n.d.). Retrieved February 18, 2026, from [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022, August 22). Retrieved February 18, 2026, from [Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). Retrieved February 18, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of a novel triazole, isavuconazole: mathematical modeling, importance of tissue concentrations, and impact of immune status on antifungal effect - PubMed. (2009, August 15). Retrieved February 18, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved February 18, 2026, from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI. (n.d.). Retrieved February 18, 2026, from [Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis - PMC. (2024, December 2). Retrieved February 18, 2026, from [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - Puerto Rico Health Sciences Journal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Network Meta-analysis and Pharmacoeconomic Evaluation of Fluconazole, Itraconazole, Posaconazole, and Voriconazole in Invasive Fungal Infection Prophylaxis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved February 18, 2026, from [Link]

  • Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice - ASM Journals. (n.d.). Retrieved February 18, 2026, from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved February 18, 2026, from [Link]

  • M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - CLSI. (n.d.). Retrieved February 18, 2026, from [Link]

  • Antifungals: From Pharmacokinetics to Clinical Practice - MDPI. (2023, May 9). Retrieved February 18, 2026, from [Link]

  • (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021, February 2). Retrieved February 18, 2026, from [Link]

  • Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed. (2020, June 15). Retrieved February 18, 2026, from [Link]

  • Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PubMed. (2010, October 15). Retrieved February 18, 2026, from [Link]

  • Fungi (AFST) - EUCAST. (2026, January 5). Retrieved February 18, 2026, from [Link]

  • Epidemiology and molecular mechanisms of antifungal resistance in Candida and Aspergillus - PubMed. (2016, April 15). Retrieved February 18, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.). Retrieved February 18, 2026, from [Link]

  • Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus - ASM Journals. (n.d.). Retrieved February 18, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved February 18, 2026, from [Link]

  • Antifungal Susceptibility Testing for C. auris - Restored CDC. (2024, April 23). Retrieved February 18, 2026, from [Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute - Haematologica. (n.d.). Retrieved February 18, 2026, from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). Retrieved February 18, 2026, from [Link]

  • In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved February 18, 2026, from [Link]

  • Network Meta-analysis and Pharmacoeconomic Evaluation of Fluconazole, Itraconazole, Posaconazole, and Voriconazole in Invasive Fungal Infection Prophylaxis - PubMed. (2015, November 2). Retrieved February 18, 2026, from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (2018, June 14). Retrieved February 18, 2026, from [Link]

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • In vitro infection models to study fungal–host interactions | FEMS Microbiology Reviews | Oxford Academic. (2021, September 15). Retrieved February 18, 2026, from [Link]

  • TRIAZOLE RESISTANCE IN ASPERGILLUS FUMIGATUS-A COMPREHENSIVE REVIEW. (2021, December 1). Retrieved February 18, 2026, from [Link]

Sources

evaluating the efficacy of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Efficacy of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate as a Synthetic Intermediate

Executive Summary

In the landscape of heterocyclic chemistry, ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS: 86851-82-9) represents a pivotal "regio-locking" intermediate. While 3-amino-1,2,4-triazole is a commodity starting material, its nucleophilic ambiguity (N1, N2, and N4 reactivity) often leads to intractable mixtures in downstream applications. This guide evaluates the efficacy of the N1-substituted ethyl acetate derivative as a superior alternative for the synthesis of fused ring systems, specifically [1,2,4]triazolo[1,5-a]pyrimidines , offering higher process reliability, yield consistency, and streamlined purification compared to one-pot multicomponent strategies.

Technical Profile & Chemical Identity

This intermediate is defined by the substitution of the ethyl acetate motif at the N1 position of the triazole ring. This specific substitution pattern is critical because it blocks the N1 site, forcing subsequent cyclization reactions to occur exclusively at the N2 and exocyclic amine positions, thereby guaranteeing the formation of the [1,5-a] fused system rather than the [4,3-a] isomer.

PropertySpecification
IUPAC Name Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Molecular Formula C₆H₁₀N₄O₂
Molecular Weight 170.17 g/mol
Key Functionality Primary amine (nucleophile), Ester (electrophile/linker)
Regiochemistry N1-substituted (prevents N1-alkylation side reactions)
Solubility Soluble in DMSO, DMF, hot Ethanol; low solubility in non-polar solvents.[1][2]

Comparative Analysis: The Regioselectivity Challenge

The primary value proposition of this intermediate lies in its ability to circumvent the regioselectivity issues inherent to the parent compound, 3-amino-1,2,4-triazole.

The Problem: Ambident Nucleophilicity

When 3-amino-1,2,4-triazole reacts with electrophiles (e.g., alkyl halides), attack can occur at N1, N2, or the exocyclic amine. Literature indicates that direct alkylation with ethyl chloroacetate typically yields a mixture:

  • N1-isomer (Desired): ~60–70%

  • N2-isomer (Byproduct): ~20–30%

  • N4-isomer/Poly-alkylation: <10%

Separating these isomers requires tedious chromatography, reducing overall process efficiency.

The Solution: Pre-Synthesized Intermediate

By utilizing ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, the N1 position is already occupied. This "locks" the reaction pathway for downstream cyclizations.

Table 1: Process Efficiency Comparison

MetricRoute A: Direct One-Pot Reaction (3-amino-triazole + dielectrophile)Route B: Stepwise via Intermediate (Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate)
Regiocontrol Poor. Often yields mixtures of [1,5-a] and [4,3-a] isomers.Excellent. Exclusively yields [1,5-a] fused systems.
Purification High Burden. Requires fractional crystallization or column chromatography.Low Burden. Products often precipitate directly from reaction media.
Overall Yield 30–50% (due to isomer loss).75–92% (cyclization step).
Scalability Limited by purification bottlenecks.Highly scalable; suitable for flow chemistry.

Mechanism & Efficacy Visualization

The following diagram illustrates the divergent pathways. The "Direct Alkylation" path leads to waste, while the "Intermediate" path ensures a single output.

Regioselectivity Start 3-Amino-1,2,4-Triazole Mixture Crude Mixture Start->Mixture Direct Alkylation (Uncontrolled) Intermediate Ethyl 2-(3-amino-1H- 1,2,4-triazol-1-yl)acetate Start->Intermediate Controlled Synthesis (Pre-purified) Reagent + Ethyl Chloroacetate N1_Iso N1-Isomer (Major) (Desired) Mixture->N1_Iso Purification (Lossy) N2_Iso N2-Isomer (Minor) (Waste) Mixture->N2_Iso Cyclization Reaction with 1,3-Dicarbonyls Intermediate->Cyclization Product [1,2,4]Triazolo[1,5-a]pyrimidine (Single Regioisomer) Cyclization->Product Condensation (High Yield)

Figure 1: Comparison of direct alkylation versus the use of the pre-synthesized N1-intermediate. The intermediate pathway eliminates isomer separation steps downstream.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the intermediate includes a specific check for isomer purity (melting point and NMR), and the downstream application demonstrates the efficiency of the cyclization.

Protocol A: Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Objective: Isolate the pure N1-substituted intermediate.

  • Reagents: 3-Amino-1,2,4-triazole (8.4 g, 0.1 mol), Ethyl chloroacetate (12.2 g, 0.1 mol), Anhydrous Ethanol (100 mL), Sodium Ethoxide (6.8 g, 0.1 mol).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol.

    • Add 3-amino-1,2,4-triazole and stir at reflux for 30 minutes to form the sodium salt.

    • Add ethyl chloroacetate dropwise over 20 minutes.

    • Reflux for 4–6 hours. Monitor via TLC (MeOH:CHCl₃ 1:9).

    • Filter hot to remove NaCl precipitate.

    • Cool the filtrate to 0°C. The N1-isomer typically crystallizes out, while the N2-isomer remains in the mother liquor.

  • Validation:

    • Yield: ~65–70% (crystalline solid).

    • Melting Point: 132–134°C (Literature value serves as purity check).

    • ¹H NMR (DMSO-d₆): Look for the triazole C5-H singlet around δ 8.0 ppm. N2-isomers typically show a shift distinct from the N1-isomer.

Protocol B: Synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Objective: Demonstrate the "regio-locking" efficacy.

  • Reagents: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (1.70 g, 10 mmol), Acetylacetone (1.1 mL, 11 mmol), Glacial Acetic Acid (10 mL).

  • Procedure:

    • Combine the intermediate and acetylacetone in acetic acid.

    • Reflux for 3 hours.

    • Cool to room temperature. The product often precipitates upon cooling or addition of cold water.

    • Filter and recrystallize from ethanol.

  • Result:

    • Yield: >85%.

    • Purity: >98% (No [4,3-a] isomer detected).

    • Mechanism: The exocyclic amine attacks a carbonyl, followed by the N2 ring nitrogen attacking the second carbonyl, forming the pyrimidine ring.

Downstream Application Workflow

The following diagram maps the versatility of this intermediate in drug discovery, specifically for generating libraries of bioactive compounds.

Applications Intermediate Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate TriazoloPyr [1,2,4]Triazolo[1,5-a]pyrimidines Intermediate->TriazoloPyr Cyclocondensation Intermediate->TriazoloPyr Reflux/AcOH Diketo + 1,3-Diketones (e.g., Acetylacetone) Diketo->TriazoloPyr Ketoester + β-Ketoesters (e.g., Ethyl Acetoacetate) Func_Deriv 7-Hydroxy / 7-Amino Derivatives Ketoester->Func_Deriv Condensation Enaminone + Enaminones Activity Bioactive Targets: - Antitumor (Tubulin polymerization) - Antibacterial (E. faecium) - Antiviral (Influenza RdRP) TriazoloPyr->Activity Screening Func_Deriv->TriazoloPyr Func_Deriv->Activity

Figure 2: Synthetic utility of the intermediate in accessing diverse bioactive scaffolds. The pathway allows for modular substitution on the pyrimidine ring.

Conclusion

For researchers targeting [1,2,4]triazolo[1,5-a]pyrimidine scaffolds, ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is the superior synthetic intermediate compared to starting from the bare triazole. While the initial cost of the intermediate (or the effort to synthesize and purify it) is higher than the raw materials, the investment is recovered through:

  • Elimination of regio-isomeric byproducts (N2/N4 alkylation).

  • Higher yields in the critical cyclization step.

  • Simplified workup amenable to high-throughput library generation.

References

  • Synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Molecules. (2023).

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry. (2020).

  • Regioselectivity in the alkylation of 3-amino-1,2,4-triazole. Chemistry of Heterocyclic Compounds. (2016).

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. PSE Community. (2024).

  • Development of an efficient synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. Green Chemistry. (2020).

Sources

A Comparative Guide to Alternatives for Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold and the Need for Optimization

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of therapeutic agents.[1][2] Compounds incorporating this five-membered heterocycle have demonstrated a vast spectrum of biological activities, including potent antifungal, anticancer, and antiviral properties.[2][3] Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate serves as a quintessential example of a triazole-based building block, presenting three key pharmacophoric features for modification: the core triazole ring, a nucleophilic amino group, and an N-alkyated ester side chain.

The inherent properties of the 1,2,4-triazole scaffold—metabolic stability, a significant dipole moment, and its capacity to act as a hydrogen bond acceptor—contribute to favorable pharmacokinetic profiles.[2][4] However, the journey of drug discovery is one of iterative optimization. A lead compound, while promising, often requires structural modifications to enhance potency, improve selectivity, overcome drug resistance, or fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth analysis of strategic alternatives to the core components of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, supported by experimental rationale and comparative data to empower researchers in their lead optimization campaigns.

Part 1: Bioisosteric Replacement of the 1,2,4-Triazole Core

The principle of bioisosterism, the exchange of a molecular fragment with another that retains similar physicochemical properties, is a powerful strategy in drug design. Replacing the central 1,2,4-triazole ring can profoundly impact a molecule's interaction with its biological target and its overall drug-like properties. The choice of a bioisostere is governed by the desire to modulate electronic distribution, hydrogen bonding capacity, lipophilicity, and metabolic stability while preserving the essential binding geometry.

G cluster_0 Core Scaffold cluster_1 Bioisosteric Alternatives Parent 1,2,4-Triazole Alt1 1,2,3-Triazole Parent->Alt1 Isomer Alt2 Tetrazole Parent->Alt2 Ring Size Analogue Alt3 Oxadiazole Parent->Alt3 N -> O Alt4 Thiadiazole Parent->Alt4 N -> S Alt5 Pyrazole Parent->Alt5 N Position Variant

Caption: Bioisosteric replacements for the 1,2,4-triazole core.

Key Heterocyclic Alternatives:
  • 1,2,3-Triazoles: This isomer offers a different arrangement of nitrogen atoms, which alters the dipole moment and hydrogen bonding vectors of the heterocycle. A key advantage is its synthetic accessibility via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the rapid generation of diverse compound libraries. While 1,2,4-triazoles are classic amide bioisosteres, 1,2,3-triazoles can also effectively mimic this functional group and have demonstrated broad bioactivity.[5]

  • Tetrazoles: Often considered a non-classical bioisostere of the carboxylic acid group, the tetrazole ring is acidic and exists predominantly as the anion at physiological pH. Its planar structure and array of nitrogen atoms can also allow it to mimic the steric and electronic features of a triazole ring, offering a unique set of potential interactions with target proteins.

  • Oxadiazoles and Thiadiazoles: The replacement of a nitrogen atom with an oxygen (oxadiazole) or sulfur (thiadiazole) atom significantly modulates the electronic character and polarity of the ring. These scaffolds are generally more lipophilic and can exhibit greater metabolic stability. They serve as effective linkers or core fragments in a variety of drug candidates.

  • Pyrazoles and Imidazoles: These five-membered heterocycles with two nitrogen atoms offer alternative hydrogen bond donor-acceptor patterns. They are prevalent in numerous approved drugs and can provide a different orientation of substituents to explore the topology of a binding site.

Table 1: Comparative Analysis of 1,2,4-Triazole Bioisosteres

Feature1,2,4-Triazole1,2,3-TriazoleTetrazole1,3,4-Oxadiazole1,3,4-Thiadiazole
Structure A five-membered ring with three N atoms at positions 1, 2, and 4.A five-membered ring with three N atoms at positions 1, 2, and 3.A five-membered ring with four N atoms.A five-membered ring with two N and one O atom.A five-membered ring with two N and one S atom.
H-Bonding 2-3 H-bond acceptors.3 H-bond acceptors.3-4 H-bond acceptors.2 H-bond acceptors, 1 O atom.2 H-bond acceptors, 1 S atom.
Acidity (pKa) ~10.2 (NH proton)~9.3 (NH proton)~4.9 (acidic)Not acidic.Not acidic.
Key Advantage Established "privileged" scaffold with broad activity.[1]Highly efficient synthesis via "click chemistry."[5]Carboxylic acid mimic, anionic at physiological pH.Increased lipophilicity, metabolically stable.Can engage in different non-covalent interactions.
Example Drugs Fluconazole, LetrozoleCefatrizineLosartan, ValsartanRaltegravirAcetazolamide

Part 2: Strategic Modification of the N1-Side Chain

The ethyl acetate moiety at the N1 position is a prime candidate for modification to tune physicochemical properties. As an ester, it is susceptible to hydrolysis by esterase enzymes in vivo, which can be a metabolic liability or a deliberate pro-drug strategy. Altering this chain allows for the fine-tuning of solubility, lipophilicity, and the introduction of new vectors for target interaction.

G cluster_0 Modification Strategies Start {Ethyl 2-(...)-acetate | LogP: Moderate Metabolic Liability: Ester Hydrolysis} Amide Amide Analogs LogP: Lower Stability: Increased H-Bonding: Yes Start->Amide Improve Stability Acid Carboxylic Acid LogP: Much Lower Solubility: Increased Interaction: Ionic Start->Acid Increase Solubility Alkyl Alkyl/Aryl Chains LogP: Variable Stability: High Interaction: van der Waals Start->Alkyl Probe Sterics Ketone Ketone Analogs LogP: Similar Stability: High Interaction: H-bond acceptor Start->Ketone Remove Ester

Caption: Workflow for N1-side chain modification strategies.

Key Side Chain Alternatives:
  • Amide Bioisosteres: Replacing the ester with a primary, secondary, or tertiary amide is a common and effective strategy. Amides are significantly more resistant to hydrolysis than esters, enhancing metabolic stability.[6][7] They also introduce a hydrogen bond donor (for primary/secondary amides) and maintain a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target's binding pocket.

  • Carboxylic Acids: Direct hydrolysis of the ethyl ester to the corresponding carboxylic acid dramatically increases polarity and aqueous solubility. The resulting carboxylate anion can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein, which can substantially increase binding affinity.

  • Alkyl/Aryl Groups: Replacing the entire acetate group with simple or substituted alkyl or aryl chains is a direct way to probe the steric and electronic requirements of the binding pocket. This can enhance lipophilicity and improve cell permeability or introduce specific interactions like π-stacking with aromatic residues.

  • Alternative Esters and Ketones: Swapping the ethyl group for bulkier fragments like a tert-butyl group can sterically hinder esterase activity, slowing down hydrolysis. Replacing the ester oxygen with a methylene group to form a ketone removes the primary site of hydrolysis while retaining a key hydrogen bond acceptor.

Table 2: Comparative Analysis of N1-Side Chain Alternatives

Side ChainStructureExpected Impact on LogPMetabolic StabilityKey Interaction Potential
Ethyl Acetate -CH₂COOEtBaselineLow (Esterase-mediated hydrolysis)H-bond acceptor
N-Methyl Amide -CH₂CONHMeDecreaseHighH-bond donor and acceptor
Carboxylic Acid -CH₂COOHSignificant DecreaseHighIonic, H-bond donor/acceptor
Propyl -CH₂CH₂CH₃IncreaseVery HighHydrophobic/van der Waals
Benzyl -CH₂PhSignificant IncreaseVery Highπ-stacking, hydrophobic
Methyl Ketone -CH₂COCH₃Slight DecreaseHighH-bond acceptor

Part 3: Exploring Substitutions for the 3-Amino Group

The 3-amino group is a critical functional handle. It acts as a hydrogen bond donor and a basic center, often playing a pivotal role in anchoring the molecule to its target. However, its basicity can also lead to off-target effects or impact cell permeability. Modification or replacement of this group can be a successful strategy for improving selectivity and pharmacokinetic properties.

Key Substituent Alternatives:
  • Acylation/Alkylation: Converting the primary amine to a secondary amine or an amide cap can modulate its basicity and hydrogen bond donating strength. This can also introduce new steric bulk or lipophilicity.

  • Thiol/Thione Tautomers: The 3-amino group can be replaced by a thiol (-SH), which exists in tautomeric equilibrium with the thione (C=S) form.[8][9] Sulfur is a soft atom and can form unique interactions with biological targets, including metal chelation, which is relevant for metalloenzymes.

  • Small Alkyl or Halogen Groups: Replacing the amino group with a small methyl group or a halogen removes the hydrogen-bonding and basic properties entirely. This is a powerful diagnostic tool to confirm the importance of the amino group's interactions. If activity is abolished, it confirms the group's essentiality.

Table 3: Comparative Analysis of 3-Position Substituents

SubstituentStructureEffect on Basicity (pKa)H-Bonding ProfileRationale for Use
Amino -NH₂BasicDonorAnchor, key interaction
Acetamido -NHCOCH₃NeutralDonor/AcceptorReduce basicity, add interactions
Thiol/Thione -SH / =SAcidicDonor/AcceptorMetal chelation, alternative H-bonding
Methyl -CH₃N/ANoneProbe importance of H-bonding
Hydroxy -OHWeakly acidicDonor/AcceptorIntroduce different H-bonding geometry

Experimental Protocols

To translate these theoretical concepts into practice, robust and reproducible experimental workflows are essential. The following protocols provide validated, step-by-step methods for the synthesis of a representative analog and its subsequent biological evaluation.

Protocol 1: Synthesis of a 1,2,3-Triazole Bioisostere via CuAAC

This protocol describes the synthesis of an N-aryl-1,2,3-triazole analog, replacing the 3-amino-1,2,4-triazole core. This method leverages the reliability of "click chemistry."

Objective: To synthesize ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate as a bioisosteric alternative.

Caption: Experimental workflow for synthesis and validation.

Materials:

  • Ethyl azidoacetate

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol, D.I. Water, Ethyl Acetate (EtOAc), Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and ethyl azidoacetate (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on CLSI guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain like Candida albicans.

Objective: To compare the antifungal activity of the parent compound with its synthesized analogs.

Materials:

  • Test compounds and control drug (e.g., Fluconazole) dissolved in DMSO.

  • Candida albicans strain (e.g., ATCC 90028).

  • RPMI-1640 medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 × 10³ CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds and fluconazole in the 96-well plate using RPMI-1640 medium. A typical concentration range is 0.125 to 64 µg/mL. Include a growth control well (no drug) and a sterility control well (no fungi).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 530 nm.

  • Data Validation: The results are considered valid if the growth control shows turbidity, the sterility control remains clear, and the MIC for the reference drug (Fluconazole) falls within its expected range.

Conclusion

The exploration of alternatives to ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a critical exercise in modern drug discovery. By systematically considering bioisosteric replacements for the triazole core, modifying the N1-side chain to enhance ADME properties, and probing the function of the 3-amino group, researchers can rationally design next-generation compounds with superior therapeutic profiles. The strategic application of these principles, validated by robust synthesis and rigorous biological evaluation, paves the way for the development of novel and more effective medicines. This guide serves as a foundational resource, providing both the conceptual framework and the practical methodologies required to navigate the complex but rewarding path of lead optimization.

References

  • Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

  • Mazurek, A. P., Stolarczyk, M., & Stępnik, K. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. International Journal of Molecular Sciences, 22(19), 10649. [Link]

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]

  • Peyton, L. R., Gallagher, S., & Hashemzadeh, M. (2015). Triazole antifungals: a review. Drugs of Today, 51(12), 705-718. [Link]

  • Kaur, R., & Kumar, K. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research, 32(12), 2465-2505. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Journal of Molecular Structure, 1272, 134169. [Link]

  • Al-Sultani, K. K. A., & Al-Jubouri, H. R. A. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 31(2), 1-20. [Link]

  • Bouamrane, S., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. RHAZES: Green and Applied Chemistry, 10, 33-48. [Link]

  • Guzman, M. L., & Tawa, G. J. (2023). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Molecules, 28(10), 4192. [Link]

  • Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Vassilara, F., & Athanasellis, G. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(3), 391-420. [Link]

  • Sakai, K., et al. (2001). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial Agents and Chemotherapy, 45(2), 475-480. [Link]

  • Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]

  • Siopi, M., & Gazis, E. (2017). Pharmacological properties of posaconazole. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1103-1114. [Link]

  • Singh, P., & Kumar, A. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 148-164. [Link]

  • Zhang, X. R., Xu, M. H., Li, X. M., & Zhang, S. S. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279. [Link]

  • Al-Romaigh, F. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

Sources

A Comparative Analysis of the Reactivity of 1,2,3-Triazole versus 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both scaffolds are integral to a vast array of pharmaceuticals and functional materials, yet their subtle structural differences impart distinct reactivity profiles that are critical for synthetic strategy and drug design.[1][2][3][4][5][6][7][8] This guide provides an in-depth comparative analysis of the reactivity of these two isomeric systems, supported by experimental evidence and mechanistic insights, to inform their strategic application in research and development.

Electronic Structure and Aromaticity: The Foundation of Reactivity

Both 1,2,3- and 1,2,4-triazoles are aromatic heterocycles, a property that confers significant stability.[2] However, the arrangement of nitrogen atoms within the ring creates distinct electronic distributions, which fundamentally governs their reactivity towards electrophiles and nucleophiles.

  • 1,2,3-Triazole: This isomer contains one pyrrole-type nitrogen and two pyridine-type nitrogens.[1] The presence of three contiguous nitrogen atoms leads to a more electron-rich system compared to its 1,2,4-counterpart. The parent 1H-1,2,3-triazole is a liquid at room temperature and is highly soluble in water.[1] The stability of the 1,2,3-triazole ring makes it resistant to quaternization and both acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1][9]

  • 1,2,4-Triazole: In contrast, the 1,2,4-triazole ring possesses two carbon atoms that are each bonded to two electronegative nitrogen atoms, rendering them π-deficient.[1][10] This electronic characteristic makes the carbon atoms susceptible to nucleophilic attack under relatively mild conditions.[1][10] The parent 1H-1,2,4-triazole is a white solid with good solubility in water and organic solvents.[1][11] It exists in a tautomeric equilibrium between the 1H and 4H forms, with the 1H tautomer being the more stable.[1][11][12]

The differing electronic landscapes of these two isomers are a primary determinant of their divergent chemical behaviors.

Electrophilic Substitution: A Tale of Two Rings

Electrophilic substitution is a key transformation for functionalizing aromatic rings. The preferred sites of attack and the overall reactivity differ significantly between the two triazole isomers.

  • 1,2,3-Triazole: Electrophilic substitution on the 1,2,3-triazole ring can occur at both carbon and nitrogen atoms.[1] However, the high electron density on the nitrogen atoms generally favors electrophilic attack at these positions.[1] For instance, N-alkylation and N-acylation are common reactions. Direct electrophilic substitution on the carbon atoms is more challenging and often requires activated substrates or specific catalytic systems.

  • 1,2,4-Triazole: Due to the high electron density on the nitrogen atoms, electrophilic substitution in 1,2,4-triazoles occurs exclusively at the nitrogen atoms.[1][10][11] The carbon atoms, being electron-deficient, are not susceptible to electrophilic attack.[10] Protonation, a fundamental electrophilic substitution, readily occurs at the N4 position in acidic media.[10]

Experimental Protocol: Comparative N-Alkylation of 1,2,3-Triazole and 1,2,4-Triazole

Objective: To qualitatively compare the rate of N-alkylation of 1,2,3-triazole and 1,2,4-triazole under identical conditions.

Materials:

  • 1H-1,2,3-triazole

  • 1H-1,2,4-triazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 ethyl acetate/hexane)

  • UV lamp

Procedure:

  • Prepare two separate reaction vials. In vial A, dissolve 1 mmol of 1H-1,2,3-triazole in 5 mL of acetonitrile. In vial B, dissolve 1 mmol of 1H-1,2,4-triazole in 5 mL of acetonitrile.

  • To each vial, add 1.2 mmol of potassium carbonate.

  • To each vial, add 1.05 mmol of benzyl bromide.

  • Stir both reaction mixtures at room temperature.

  • Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) using TLC. Spot the starting triazole and the reaction mixture on the same TLC plate.

  • Visualize the TLC plates under a UV lamp to observe the consumption of the starting material and the formation of the product(s).

  • Compare the time taken for the complete consumption of the starting triazole in both reactions to assess the relative reactivity.

Expected Outcome: The 1,2,4-triazole is expected to undergo N-alkylation more readily than the 1,2,3-triazole due to the higher nucleophilicity of its nitrogen atoms. This will be observed by the faster disappearance of the 1,2,4-triazole spot on the TLC plate.

Nucleophilic Substitution: Exploiting Electron Deficiency

The susceptibility of the triazole rings to nucleophilic attack is a direct consequence of their electronic properties.

  • 1,2,3-Triazole: The carbon atoms in the 1,2,3-triazole ring are generally not electrophilic enough to undergo direct nucleophilic substitution. However, by introducing electron-withdrawing groups or by activating the ring system, such as through N-oxidation, nucleophilic substitution at the C5 position can be achieved.[13]

  • 1,2,4-Triazole: The π-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic substitution, even under mild conditions.[1][10] This reactivity allows for the introduction of a wide range of functional groups onto the carbon skeleton of the 1,2,4-triazole core.

Data Presentation: Comparison of pKa Values

CompoundpKa (Conjugate Acid)pKa (NH Proton)
1,2,3-Triazole~1.2~9.4
1,2,4-Triazole2.1910.26

Data compiled from various sources.

The lower pKa of the 1,2,4-triazolium ion indicates that 1,2,4-triazole is a stronger base than 1,2,3-triazole.[10] Conversely, the higher pKa of the NH proton in 1,2,4-triazole suggests it is less acidic than the NH proton of 1,2,3-triazole.[10]

Cycloaddition Reactions: A Gateway to Complexity

Both triazole isomers can participate in cycloaddition reactions, although their roles and reactivity can differ.

  • 1,2,3-Triazole: The most prominent reaction involving the formation of the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[9][14] This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and broad functional group tolerance.[3][9][15][16][17] The 1,2,3-triazole ring itself can also undergo further transformations, including ring-opening reactions.[18][19][20]

  • 1,2,4-Triazole: While not as commonly formed through cycloadditions as its 1,2,3-isomer, certain derivatives of 1,2,4-triazole, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are highly reactive dienophiles in Diels-Alder reactions.[21] This reactivity has been extensively used to construct complex polycyclic systems.[21]

Visualization: Synthesis of Triazole Isomers

G cluster_0 1,2,3-Triazole Synthesis cluster_1 1,2,4-Triazole Synthesis Azide Azide 1,2,3-Triazole 1,2,3-Triazole Azide->1,2,3-Triazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->1,2,3-Triazole Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->1,2,3-Triazole Hydrazine Hydrazine 1,2,4-Triazole 1,2,4-Triazole Hydrazine->1,2,4-Triazole Condensation Formamide Formamide Formamide->1,2,4-Triazole

Caption: Common synthetic routes to 1,2,3- and 1,2,4-triazole scaffolds.

Ring-Opening Reactions: Unlocking New Chemical Space

While generally stable, both triazole rings can be induced to undergo ring-opening reactions, providing access to diverse molecular architectures.

  • 1,2,3-Triazole: N-acylated or N-sulfonylated 1,2,3-triazoles can undergo denitrogenative transformations, often mediated by acids or transition metals, to generate vinyl cation intermediates.[19] These reactive species can then participate in various cyclization or substitution reactions.[19]

  • 1,2,4-Triazole: The ring-opening of 1,2,4-triazoles is less common but can be achieved under specific conditions, often involving strong bases or reducing agents. For example, mesoionic 2,3-diphenyltetrazolium-5-aminides can undergo a ring-opening and subsequent intramolecular cyclization to form 3-phenylazo-1,2,4-triazoles.[22]

Applications in Drug Discovery: A Reflection of Reactivity

The distinct reactivity profiles of 1,2,3- and 1,2,4-triazoles have led to their differential application in medicinal chemistry.

  • 1,2,3-Triazole: The stability and ease of synthesis via click chemistry have made the 1,2,3-triazole ring a popular linker unit and a bioisostere for amide bonds in drug design.[3][9][16][23][24] Numerous 1,2,3-triazole-containing compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[3][25][26][27][28]

  • 1,2,4-Triazole: The inherent biological activity of the 1,2,4-triazole scaffold, coupled with the ability to readily functionalize the carbon atoms, has led to the development of numerous successful drugs.[4][6][7] This includes a prominent class of antifungal agents (e.g., fluconazole, itraconazole) that function by inhibiting a key enzyme in fungal cell membrane biosynthesis.[4][6][7] Other 1,2,4-triazole derivatives have found applications as anticancer, antiviral, and anticonvulsant agents.[4][6][7][8]

Visualization: Reactivity Comparison Workflow

G Start Start Electronic_Properties Analyze Electronic Properties (Aromaticity, Electron Density) Start->Electronic_Properties Electrophilic_Substitution Electrophilic Substitution (N vs. C reactivity) Electronic_Properties->Electrophilic_Substitution Nucleophilic_Substitution Nucleophilic Substitution (Susceptibility of C atoms) Electronic_Properties->Nucleophilic_Substitution Cycloaddition Cycloaddition Reactions (Formation and Participation) Electrophilic_Substitution->Cycloaddition Nucleophilic_Substitution->Cycloaddition Ring_Opening Ring-Opening Reactions (Stability and Transformation) Cycloaddition->Ring_Opening Applications Correlate with Applications (Drug Discovery, Materials Science) Ring_Opening->Applications Conclusion Conclusion Applications->Conclusion

Caption: Logical workflow for the comparative analysis of triazole reactivity.

Conclusion

The 1,2,3- and 1,2,4-triazole scaffolds, while isomeric, exhibit markedly different reactivity profiles rooted in their distinct electronic structures. The 1,2,3-triazole is characterized by its stability and the facility of its formation via click chemistry, making it an excellent linker and bioisostere. In contrast, the 1,2,4-triazole's electron-deficient carbon atoms render it more susceptible to nucleophilic attack, a feature that has been extensively exploited in the development of bioactive compounds. A thorough understanding of these fundamental differences in reactivity is paramount for researchers and drug development professionals to effectively harness the unique chemical properties of each triazole isomer in their synthetic and medicinal chemistry endeavors.

References

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing S.L. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing. [Link]

  • Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Molecules. [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. PMC. [Link]

  • Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. Organic Letters. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

  • [3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. Organic Letters. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. [Link]

  • Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Bentham Science. [Link]

  • Understanding reactivity of a triazole derivative and its interaction with graphene and doped/undoped-coronene-a DFT study. PubMed. [Link]

  • Understanding reactivity of a triazole derivative and its interaction with graphene and doped/undoped-coronene—a DFT study. Taylor & Francis Online. [Link]

  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • Reactions of 3-azido-1,2,4-triazole with electrophiles. ResearchGate. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Publishing. [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Molecules. [Link]

  • Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles. ResearchGate. [Link]

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

  • (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Beilstein Journal of Organic Chemistry. [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]

  • NH-1,2,3-triazoles: Synthesis and reactions with electrophilic agents. ResearchGate. [Link]

  • Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. RSC Publishing. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a functionalized nitrogen heterocycle often utilized as a scaffold in drug discovery. Its disposal requires specific attention due to the high nitrogen content (potential for NOx generation upon combustion) and the basic nature of the amino-triazole moiety.

Core Directive: This compound must be managed as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with strong oxidizing agents (e.g., nitric acid, perchlorates) or hypochlorites (bleach), as this may generate unstable N-chloro compounds or exothermic reactions.

Disposal Method: High-Temperature Incineration with secondary combustion and gas scrubbing is the only validated method for complete destruction of the triazole ring system.

Chemical Profile & Waste Characterization

To ensure safe downstream handling, the waste generator must classify the material based on its functional reactivity.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust explosion hazard if finely dispersed. Use wet-wiping methods for spills.[1][2]
Functional Groups Triazole, Primary Amine, Ethyl EsterAmine: Basic; incompatible with acids/oxidizers. Ester: Flammable; subject to hydrolysis.
Water Solubility ModerateDo not drain. High aquatic toxicity potential typical of triazoles.
Combustibility Combustible OrganicSuitable for high-BTU waste streams.
Reactivity Nitrogen-RichPotential for NOx release during thermal decomposition.
Pre-Disposal Protocol: Segregation & Stabilization

Scientific Rationale: The 1,2,4-triazole ring is thermodynamically stable. However, the exocyclic amino group (Position 3) is nucleophilic. Mixing this waste with acylating agents, anhydrides, or strong oxidizers in a waste carboy can lead to uncontrolled polymerization or heat generation.

Step 1: Chemical Segregation
  • Isolate: Keep this waste separate from oxidizing acids (Nitric, Chromic) and hypochlorites (Bleach).[3]

    • Risk:[4][5] Reaction with bleach forms chloramines (toxic/explosive).

    • Risk:[1][4][5] Reaction with nitric acid can form energetic nitrate salts.

  • Compatibility: Compatible with non-halogenated organic solvents (Methanol, Ethanol, DMSO, Ethyl Acetate).

Step 2: pH Check (Aqueous Solutions)

If the waste is in an aqueous solution:

  • Measure pH.

  • If pH < 4 or > 10, adjust to pH 6–8 using dilute Sulfuric Acid or Sodium Hydroxide before adding to the main organic waste stream. This prevents acid-catalyzed hydrolysis of the ester or salt formation.

Step-by-Step Disposal Workflow

This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Ignitable/Toxic) if applicable, and general Best Management Practices (BMP).

Phase A: Packaging
  • Solid Waste:

    • Place pure solid substance in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Double-bag in 6-mil polyethylene bags if the primary container is potentially contaminated externally.

  • Liquid Waste (Mother Liquors/Rinsates):

    • Collect in Type I Safety Cans (Stainless Steel) or HDPE Carboys .

    • Crucial: Leave 10% headspace to allow for thermal expansion.

Phase B: Labeling

Label clearly to aid the incineration facility in optimizing their burn parameters.

  • Primary Name: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

  • Hazard Class: Irritant, Combustible.[2]

  • Constituents: List all solvents (e.g., "Contains 5% Compound in 95% Ethanol").

  • Warning: "HIGH NITROGEN CONTENT – DO NOT MIX WITH BLEACH."

Phase C: Final Destruction
  • Method: Rotary Kiln Incineration.

  • Specification: Temperature > 1000°C with residence time > 2 seconds.

  • Reasoning: The triazole ring requires high energy to fracture. Lower temperature thermal treatment may result in the release of hydrazine derivatives or intact heterocycles into the flue gas.

Spill Response (Immediate Containment)

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Nitrile gloves, lab coat, and N95 dust mask (if solid) or half-face respirator (if large quantity).

  • Containment:

    • Solid: Do NOT dry sweep. Cover with wet paper towels or an oil-dampened sweeping compound to suppress dust. Scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wipe surface with a mild soap solution. Avoid bleach. [3][4]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for assessing and disposing of amino-triazole ester waste.

DisposalWorkflow Start Waste Generation: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath PackSolid Pack in HDPE Jar. Label: 'High Nitrogen Organic' SolidPath->PackSolid CompatCheck Compatibility Check: Contains Oxidizers or Bleach? LiquidPath->CompatCheck Treat CRITICAL ACTION: Neutralize/Quench separately. DO NOT MIX. CompatCheck->Treat Yes (Risk!) Segregate Segregate into Non-Halogenated Organic Waste Stream CompatCheck->Segregate No Treat->Segregate After Neutralization PackLiq Pack in Carboy. Leave 10% Headspace. Segregate->PackLiq Disposal Final Disposal: High-Temp Incineration (>1000°C) PackSolid->Disposal PackLiq->Disposal

Figure 1: Operational decision tree for the safe segregation and packaging of amino-triazole waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1639, Amitrole (3-Amino-1,2,4-triazole). Retrieved from [Link]

    • Note: Provides baseline toxicity and reactivity d
  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

    • Note: Authoritative source for general organic waste segregation and inciner
  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

    • Note: Regulatory framework for defining characteristic hazardous waste (Ignitability D001).
  • European Chemicals Agency (ECHA) (2025). Substance Information: 1,2,4-Triazole.[6] Retrieved from [Link]

    • Note: Data on aquatic toxicity and environmental persistence of triazole deriv

Sources

Personal protective equipment for handling ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Audience: Researchers, scientists, and drug development professionals.

Hazard Profiling & Risk Assessment (SAR Analysis)

A Senior Scientist’s Perspective: Handling the "Known Unknown"

As of the current chemical literature, Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is often a research-grade intermediate without a fully standardized, globally harmonized Safety Data Sheet (SDS). In the absence of specific toxicological data, you must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline. We treat this compound as a Potentially Bioactive Intermediate (PBI) .

The Pharmacophore Breakdown:

  • 1,2,4-Triazole Moiety: Historically associated with thyroid toxicity and potential carcinogenicity (e.g., Amitrole). Many triazoles are potent enzyme inhibitors (CYP450, etc.).

  • Primary Amine: Potential for skin sensitization and respiratory irritation.

  • Ethyl Ester Linkage: Susceptible to hydrolysis; generally increases lipophilicity, facilitating dermal absorption when dissolved in organic solvents.

Core Directive: Treat this substance as a Category 3 Carcinogen and High-Potency Irritant until proven otherwise.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select PPE based on the specific state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Work-up)Rationale (Causality)
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 100 fpm). PPE: N95 (if outside hood) or P100.Engineering Control Primary: Fume Hood. PPE: Half-mask w/ Organic Vapor cartridges (if spill occurs).Triazole dusts are fine and electrostatic; inhalation is the fastest route to systemic toxicity.
Dermal (Hands) Double Glove: Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil)Laminate Barrier (Silver Shield) or High-Breakthrough Nitrile (minimum 0.11mm).Standard nitrile degrades rapidly against common synthesis solvents (DCM, DMF) which carry the triazole through the skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if >50mL volume).Amines are caustic to corneal tissue; dust can cause mechanical and chemical abrasion.
Body Standard Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.Esters splash easily; fabric lab coats absorb liquids, keeping the toxin against your skin.
Operational Workflow: The "Zero-Contact" Protocol

This protocol uses a self-validating system where every step includes a safety check before proceeding.

Phase A: Pre-Operational Setup
  • Solvent Compatibility Check: If dissolving in DMSO or DMF, acknowledge that these solvents act as penetration enhancers, carrying the triazole through standard gloves.

  • Static Control: Triazoles are often electrostatic powders. Use an antistatic gun or ionizer bar near the balance to prevent "flying dust."

Phase B: The Weighing Protocol (Critical Control Point)

Goal: Containment of bioactive dust.

  • Tare External: Tare your weighing boat/vial outside the stock container.

  • Draft Shielding: Turn off local balance fans; rely on the fume hood's laminar flow.

  • The "Transfer" Technique: Do not pour. Use a disposable spatula.

  • Decon-on-Exit: Wipe the exterior of the transfer vial with a Kimwipe dampened in Ethanol before removing it from the hood.

Phase C: Reaction & Cleanup
  • Quenching: If reacting, ensure the ester is not inadvertently hydrolyzed unless intended.

  • Spill Management:

    • Solid: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then scoop.

    • Liquid: Absorb with vermiculite. Do not use combustible materials (sawdust) if oxidizers are present.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for handling this specific triazole ester, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Ethyl 2-(3-amino...) StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (in DMF/DCM) StateCheck->Liquid RiskDust RISK: Inhalation/Dust Solid->RiskDust RiskPerm RISK: Dermal Absorption Liquid->RiskPerm ControlSolid Action: Antistatic Gun + Draft Shield RiskDust->ControlSolid ControlLiq Action: Double Glove (Laminate/Nitrile) RiskPerm->ControlLiq HoodCheck Validation: Hood Flow >100 fpm? ControlSolid->HoodCheck ControlLiq->HoodCheck Proceed PROCEED: Synthesis HoodCheck->Proceed Yes Stop STOP: Maintenance Required HoodCheck->Stop No

Figure 1: Decision logic for PPE selection and engineering controls based on physical state.

Disposal & Decontamination Strategy

Chemical Deactivation (Hydrolysis Method): Since this is an ester, it is susceptible to basic hydrolysis.

  • Protocol: Treat waste streams (glassware rinses) with 1N NaOH for 1 hour. This cleaves the ethyl ester, generating the carboxylate salt and ethanol, which are generally more water-soluble and easier to manage in waste streams.

  • Warning: Verify that the resulting aminotriazole carboxylate does not possess higher toxicity. (Standard practice: Treat as hazardous).

Waste Segregation:

  • Solid Waste: Double-bag in clear polyethylene. Label as "Toxic Organic Solid - Triazole Derivative."

  • Liquid Waste: Segregate into "Non-Halogenated" (if in EtOH/DMSO) or "Halogenated" (if in DCM). Do not mix with oxidizers (e.g., Nitric Acid) as amines can form unstable N-nitroso compounds or exothermic reactions.

Emergency Response (Self-Validating)
  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[1]

    • Validation: Check for "soapy" feeling (esters can feel slippery) or redness. If irritation persists, seek medical attention (SDS Section 4 equivalent).

  • Eye Contact:

    • Immediate: Flush for 15 minutes.

    • Note: Do not use neutralization agents (acids/bases) in eyes. Water only.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[2] United States Department of Labor. [Link]

  • PubChem. (n.d.). 3-Amino-1,2,4-triazole (Amitrole) Safety and Hazards. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.